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  • Product: 2-Hydroxysuccinic Acid Methyl Ester
  • CAS: 140235-34-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Hydroxysuccinic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Hydroxysuccinic acid methyl ester, also known as methyl malate, is a dicarboxylic acid ester that plays a significant role as a versatile bui...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxysuccinic acid methyl ester, also known as methyl malate, is a dicarboxylic acid ester that plays a significant role as a versatile building block in organic synthesis and as a subject of study in biochemical research. Its structure, featuring a hydroxyl group alpha to a carboxylic acid function and an ester, imparts a unique combination of reactivity and chirality, making it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and natural products. This guide provides a comprehensive overview of the fundamental properties of 2-hydroxysuccinic acid methyl ester, offering insights into its synthesis, characterization, reactivity, and safe handling.

Chemical Identity and Physical Properties

2-Hydroxysuccinic acid methyl ester is a chiral molecule and can exist as the (R)-enantiomer, the (S)-enantiomer, or a racemic mixture. The properties of the specific stereoisomer are crucial for its application in stereoselective synthesis.

Table 1: Core Identifiers and Physical Properties
PropertyValueSource(s)
Molecular Formula C₅H₈O₅
Molecular Weight 148.11 g/mol
Appearance White to off-white solid
CAS Number 140235-34-3 (racemic)
83540-94-7 ((R)-isomer)
66212-45-1 ((S)-isomer)
Synonyms Methyl malate, Methyl 2-hydroxybutanedioate
Predicted Boiling Point ~200-220 °C (decomposition may occur)
Predicted Melting Point Not readily available, expected to be a low-melting solid
Solubility Soluble in water, methanol, ethanol, and other polar organic solvents.

Note: Experimental physical properties for 2-hydroxysuccinic acid methyl ester are not widely reported. The provided boiling point is an estimate based on structurally similar compounds and may vary. The compound is expected to be a solid at room temperature based on supplier information.

Synthesis of 2-Hydroxysuccinic Acid Methyl Ester

The most direct and common method for the synthesis of 2-hydroxysuccinic acid methyl ester is the Fischer esterification of 2-hydroxysuccinic acid (malic acid) with methanol, catalyzed by a strong acid.[1][2]

Experimental Protocol: Fischer Esterification of Malic Acid

This protocol describes a general procedure for the synthesis of 2-hydroxysuccinic acid methyl ester.

Materials:

  • 2-Hydroxysuccinic acid (malic acid)

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (or other strong acid catalyst)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate (for extraction)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-hydroxysuccinic acid in an excess of anhydrous methanol (e.g., 10-20 molar equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of malic acid) to the solution while stirring.[3]

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65-70 °C) for 4-6 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

    • Remove the bulk of the methanol using a rotary evaporator.

    • Extract the aqueous residue with ethyl acetate (3 x volume of residue).

    • Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude 2-hydroxysuccinic acid methyl ester.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by vacuum distillation if required.

Causality Behind Experimental Choices:

  • Excess Methanol: Using methanol in large excess shifts the equilibrium of the reversible Fischer esterification towards the product side, maximizing the yield of the desired ester.[1][2]

  • Acid Catalyst: A strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.[4]

  • Reflux: Heating the reaction mixture to reflux increases the rate of the reaction, allowing the equilibrium to be reached more quickly.

  • Neutralization and Extraction: The work-up procedure is designed to remove the acid catalyst, unreacted malic acid, and water, isolating the desired ester.

Diagram of Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants malic_acid Malic Acid reflux Reflux (65-70°C) malic_acid->reflux Fischer Esterification methanol Methanol methanol->reflux Fischer Esterification catalyst H₂SO₄ (cat.) catalyst->reflux Fischer Esterification workup Aqueous Work-up (Neutralization & Extraction) reflux->workup purification Purification (Chromatography/Distillation) workup->purification product 2-Hydroxysuccinic Acid Methyl Ester purification->product

Caption: Fischer Esterification Workflow.

Spectroscopic Characterization

Due to the limited availability of published experimental spectra for 2-hydroxysuccinic acid methyl ester, the following are predicted spectroscopic data based on its chemical structure and data from analogous compounds.

1H NMR Spectroscopy (Predicted)

The proton NMR spectrum of 2-hydroxysuccinic acid methyl ester is expected to show distinct signals for the different proton environments in the molecule.

  • -OCH3 (ester methyl group): A singlet at approximately 3.7 ppm.[5]

  • -CH2- (methylene group): Two diastereotopic protons that would appear as a pair of doublets of doublets (an ABX system) in the range of 2.7-2.9 ppm.

  • -CH(OH)- (methine group): A triplet or a doublet of doublets around 4.5 ppm, coupled to the adjacent methylene protons.[5]

  • -OH (hydroxyl group): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • -COOH (carboxylic acid proton): A very broad singlet at a downfield chemical shift, typically >10 ppm, which may not always be observed.

13C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the carbon skeleton.

  • -OCH3 (ester methyl carbon): A signal around 52 ppm.[6]

  • -CH2- (methylene carbon): A signal in the region of 38-42 ppm.

  • -CH(OH)- (methine carbon): A signal at approximately 67-70 ppm.[7]

  • C=O (ester carbonyl carbon): A signal in the range of 172-175 ppm.[6]

  • C=O (carboxylic acid carbonyl carbon): A signal slightly more downfield than the ester carbonyl, around 175-178 ppm.

Mass Spectrometry (Predicted Fragmentation Pattern)

In an electron ionization (EI) mass spectrum, 2-hydroxysuccinic acid methyl ester (MW = 148.11) is expected to show a molecular ion peak ([M]+) at m/z 148. The fragmentation pattern would likely involve:

  • Loss of a methoxy group (-OCH3): A fragment ion at m/z 117.[8]

  • Loss of a carboxyl group (-COOH): A fragment ion at m/z 103.

  • Cleavage adjacent to the hydroxyl group: This can lead to various fragment ions.

  • McLafferty rearrangement: If applicable, this could lead to characteristic neutral losses.

Diagram of Predicted 1H NMR Signals

H_NMR_Prediction axis Chemical Shift (ppm) a 12 g 0 a->g b 10 c 8 d 6 e 4 f 2 p1 COOH p2 CH(OH) p3 OCH₃ p4 CH₂ p1_line p1_line_top p1_line->p1_line_top broad s p2_line p2_line_top p2_line->p2_line_top dd p3_line p3_line_top p3_line->p3_line_top s p4_line p4_line_top p4_line->p4_line_top ABX

Caption: Predicted 1H NMR Chemical Shifts.

Reactivity and Stability

2-Hydroxysuccinic acid methyl ester possesses three functional groups that dictate its chemical reactivity: a carboxylic acid, a secondary alcohol, and a methyl ester.

  • Carboxylic Acid: The carboxylic acid moiety can be deprotonated with a base to form a carboxylate salt. It can also be converted to other functional groups such as acid chlorides, amides, or reduced to an alcohol.

  • Alcohol: The secondary hydroxyl group can be oxidized to a ketone, or it can be acylated or alkylated.

  • Ester: The methyl ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. It can also undergo transesterification with other alcohols.

Stability and Storage:

2-Hydroxysuccinic acid methyl ester is generally stable under standard laboratory conditions. However, as an ester, it is susceptible to hydrolysis in the presence of strong acids or bases. It should be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption and degradation. For long-term storage, refrigeration at -20°C is recommended.

Safety and Handling

As a derivative of an alpha-hydroxy acid (AHA), 2-hydroxysuccinic acid methyl ester should be handled with appropriate care.

General Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat.

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Products containing AHAs may increase skin's sensitivity to the sun.[9] It is advisable to use sunscreen when working with or using products containing this compound.

Toxicological Information:

Specific toxicological data for 2-hydroxysuccinic acid methyl ester is limited. However, based on the safety data sheet for the (R)-isomer, it is not classified as a hazardous substance. Nevertheless, as with all chemicals, unnecessary exposure should be avoided.

Applications in Research and Development

The unique trifunctional nature of 2-hydroxysuccinic acid methyl ester makes it a valuable chiral building block in organic synthesis. Its stereocenters can be utilized to introduce chirality into target molecules. It serves as a precursor for the synthesis of:

  • Pharmaceutical intermediates: The core structure can be modified to create a variety of complex molecules with potential biological activity.

  • Natural products: It can be used as a starting material in the total synthesis of natural products.

  • Biochemical probes: Labeled versions of methyl malate can be used to study metabolic pathways.

Conclusion

2-Hydroxysuccinic acid methyl ester is a versatile and valuable chemical compound with significant potential in both synthetic and biochemical research. A thorough understanding of its basic properties, synthesis, and reactivity is essential for its effective and safe utilization in the laboratory. This guide has provided a comprehensive overview of these aspects, offering a solid foundation for researchers and scientists working with this important molecule.

References

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl 2-hydroxybenzoate C8H8O3. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl 2-hydroxybenzoate (methyl salicylate). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, November 13). Guidance for Industry: Labeling for Cosmetics Containing Alpha Hydroxy Acids. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2013, November 15). Safety Assessment of Alpha Hydroxy Acids as Used in Cosmetics. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0254427). Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermophysical Property Predictions of Energetic Materials From Atomistic Molecular Dynamics Simulations. Retrieved from [Link]

  • Madame Curie Bioscience Database [Internet]. (n.d.). Prediction of Drug-Like Properties. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0183647). Retrieved from [Link]

  • Scientific Committee on Cosmetic Products and Non-Food Products intended for Consumers. (n.d.). SCCNFP/0370/00, final. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Evaluating the Efficacy and Safety of Alpha-Hydroxy Acids in Dermatological Practice: A Comprehensive Clinical and Legal Review. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-Hydroxysuccinic Acid Methyl Ester and Its Stereoisomers

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Hydroxysuccinic acid, more commonly known as malic acid, is a dicarboxylic acid found in nature, particularly in fruits, contributing to thei...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxysuccinic acid, more commonly known as malic acid, is a dicarboxylic acid found in nature, particularly in fruits, contributing to their tart flavor. Its methyl ester derivatives, while less ubiquitous, are of significant interest in chemical synthesis and pharmaceutical research. The presence of a chiral center at the second carbon atom gives rise to three distinct forms: the (R)-enantiomer, the (S)-enantiomer, and the racemic mixture. The stereochemistry of these molecules is crucial as it dictates their biological activity and applications, particularly in the development of chiral drugs and as versatile building blocks in organic synthesis. This guide provides a comprehensive overview of the synthesis, properties, applications, and analysis of 2-Hydroxysuccinic Acid Methyl Ester, with a focus on its distinct stereoisomers.

Chemical Identity and Physicochemical Properties

The fundamental properties of the three stereoisomers of 2-Hydroxysuccinic Acid Methyl Ester are summarized below. It is important to note that while some properties are shared, their stereochemistry leads to differences in their biological interactions and applications.

Property(R)-2-Hydroxysuccinic acid methyl ester(S)-2-Hydroxysuccinic acid methyl esterRacemic 2-Hydroxysuccinic acid methyl ester
CAS Number 83540-94-7[1]66212-45-1[2]140235-34-3
Molecular Formula C₅H₈O₅[1][2]C₅H₈O₅[2]C₅H₈O₅
Molecular Weight 148.11 g/mol [1][2]148.11 g/mol [2]148.11 g/mol
Appearance White to Off-White Solid
Boiling Point 318 °C at 760 mmHg
Flash Point 138.7 °C
Density 1.4 g/cm³1.383 g/cm³

Synthesis of 2-Hydroxysuccinic Acid Methyl Ester Stereoisomers

The synthesis of 2-Hydroxysuccinic Acid Methyl Ester can be approached in two primary ways: racemic synthesis followed by chiral resolution, or enantioselective synthesis to directly obtain the desired enantiomer.

Racemic Synthesis

A common method for the synthesis of the racemic mixture involves the direct esterification of racemic 2-hydroxysuccinic acid (malic acid) with methanol. This reaction is typically catalyzed by an acid, such as sulfuric acid or an organic sulfonic acid, to achieve high yields.

Experimental Protocol: Racemic Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine racemic 2-hydroxysuccinic acid (1 equivalent) and an excess of methanol.

  • Catalyst Addition: Add a catalytic amount of a suitable organic sulfonic acid.

  • Reaction: Heat the mixture to reflux. The water produced during the esterification will be removed azeotropically.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation.

G Racemic 2-Hydroxysuccinic Acid Racemic 2-Hydroxysuccinic Acid Esterification Esterification Racemic 2-Hydroxysuccinic Acid->Esterification Methanol, H+ Racemic 2-Hydroxysuccinic Acid Methyl Ester Racemic 2-Hydroxysuccinic Acid Methyl Ester Esterification->Racemic 2-Hydroxysuccinic Acid Methyl Ester G cluster_R (R)-Enantiomer Synthesis cluster_S (S)-Enantiomer Synthesis Prochiral Substrate_R Prochiral Substrate_R Asymmetric Reaction_R Asymmetric Reaction_R Prochiral Substrate_R->Asymmetric Reaction_R Chiral Catalyst (R-selective) (R)-2-Hydroxysuccinic Acid Methyl Ester (R)-2-Hydroxysuccinic Acid Methyl Ester Asymmetric Reaction_R->(R)-2-Hydroxysuccinic Acid Methyl Ester Prochiral Substrate_S Prochiral Substrate_S Asymmetric Reaction_S Asymmetric Reaction_S Prochiral Substrate_S->Asymmetric Reaction_S Chiral Catalyst (S-selective) (S)-2-Hydroxysuccinic Acid Methyl Ester (S)-2-Hydroxysuccinic Acid Methyl Ester Asymmetric Reaction_S->(S)-2-Hydroxysuccinic Acid Methyl Ester

Caption: Conceptual workflow for enantioselective synthesis.

Applications in Research and Drug Development

The stereoisomers of 2-Hydroxysuccinic Acid Methyl Ester have distinct and valuable applications in scientific research and the pharmaceutical industry.

(R)-2-Hydroxysuccinic acid methyl ester

This enantiomer has been identified as a biochemical reagent with potential applications in cancer and amyloidosis research. [1]While the precise mechanisms are still under investigation, chiral molecules often exhibit specific interactions with biological targets such as enzymes and receptors. The (R)-isomer may serve as a starting material for the synthesis of more complex molecules with therapeutic potential or as a tool to probe biological pathways involved in these diseases.

(S)-2-Hydroxysuccinic acid methyl ester

The (S)-enantiomer is a valuable chiral building block in organic synthesis. [3]Its two distinct functional groups, the hydroxyl and the ester, along with its defined stereochemistry, make it a versatile synthon for the construction of complex chiral molecules, including active pharmaceutical ingredients (APIs). The use of such chiral building blocks is a cornerstone of modern drug development, allowing for the synthesis of enantiomerically pure drugs with improved efficacy and reduced side effects.

Analytical Methods for Stereoisomer Analysis

The analysis and separation of the enantiomers of 2-Hydroxysuccinic Acid Methyl Ester are critical for quality control in synthesis and for studying their distinct biological activities.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation and quantification of enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Proposed Chiral HPLC Method Development:

  • Column: A chiral column, such as one based on polysaccharide derivatives (e.g., cellulose or amylose) coated on a silica support, would be a suitable starting point.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly used. The ratio of these solvents can be adjusted to optimize the separation.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is generally suitable for this compound.

G Racemic Mixture Racemic Mixture Chiral HPLC Column Chiral HPLC Column Racemic Mixture->Chiral HPLC Column Injection (R)-Enantiomer (R)-Enantiomer Chiral HPLC Column->(R)-Enantiomer Shorter Retention Time (S)-Enantiomer (S)-Enantiomer Chiral HPLC Column->(S)-Enantiomer Longer Retention Time Detector Detector (R)-Enantiomer->Detector (S)-Enantiomer->Detector Chromatogram Chromatogram Detector->Chromatogram

Caption: Principle of chiral HPLC separation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for the analysis of 2-Hydroxysuccinic Acid Methyl Ester. For chiral separation, derivatization with a chiral reagent may be necessary to form diastereomers that can be separated on a standard achiral GC column. Alternatively, a chiral GC column can be used. Mass spectrometry provides structural information and can be used for confirmation of the compound's identity. The fragmentation pattern in the mass spectrum will be characteristic of the molecule, although it will not differ between the enantiomers.

Safety and Handling

Proper safety precautions should always be taken when handling any chemical. For 2-Hydroxysuccinic Acid Methyl Ester, the following general guidelines apply. It is crucial to consult the specific Safety Data Sheet (SDS) for each stereoisomer before use.

  • General Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

  • Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

A safety data sheet for (R)-2-Hydroxysuccinic acid methyl ester indicates that it is not classified as hazardous according to the 2012 OSHA Hazard Communication Standard. However, it is noted that 100% of the mixture consists of ingredient(s) of unknown acute toxicity. Standard laboratory safety practices should always be followed.

Conclusion

The stereoisomers of 2-Hydroxysuccinic Acid Methyl Ester are valuable compounds with distinct properties and applications. The (R)-enantiomer shows promise as a biochemical tool in disease research, while the (S)-enantiomer is a key chiral building block in asymmetric synthesis. A thorough understanding of their synthesis, characterization, and handling is essential for researchers and drug development professionals. The continued exploration of the unique properties of each enantiomer is likely to lead to new discoveries and advancements in both chemistry and medicine.

References

Sources

Foundational

A Technical Guide to the Structure and Chemistry of 2-Hydroxysuccinic Acid Methyl Esters

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Hydroxysuccinic acid, commonly known as malic acid, is a C4-dicarboxylic acid naturally present in various fruits and a key intermediate in t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxysuccinic acid, commonly known as malic acid, is a C4-dicarboxylic acid naturally present in various fruits and a key intermediate in the cellular tricarboxylic acid (TCA) cycle.[1][2] Its versatile structure, featuring two carboxylic acid groups and a secondary alcohol, makes it a valuable and renewable starting material for chemical synthesis.[1][3] Esterification of malic acid with methanol yields 2-Hydroxysuccinic Acid Methyl Ester. However, this name is ambiguous as it does not specify which of the two carboxylic acid groups is esterified, nor does it define the stereochemistry at the chiral center (C2).

This technical guide provides an in-depth analysis of the chemical structures, properties, synthesis, and applications of the principal methyl ester derivatives of malic acid. We will disambiguate the nomenclature, explore the critical role of stereochemistry, and detail experimental protocols relevant to drug development professionals.

Nomenclature and Isomer Identification

The term "2-Hydroxysuccinic Acid Methyl Ester" can refer to three distinct compounds. Malic acid's two carboxyl groups are not equivalent, leading to two possible mono-esterification products. Furthermore, esterification can occur at both sites.

  • 1-Methyl Malate: The methyl ester is at the C1 position (adjacent to the hydroxyl group).

  • 4-Methyl Malate: The methyl ester is at the C4 position.

  • Dimethyl Malate: Both carboxylic acid groups are esterified.

Each of these structures possesses a stereocenter at the C2 position, meaning they can exist as (R) and (S) enantiomers. For drug development, where stereochemistry dictates biological activity, using the correct, enantiomerically pure isomer is paramount.[4][5]

Table 1: Key Identifiers for Malic Acid Methyl Ester Isomers

Compound NameIUPAC NameSynonymsMolecular FormulaMolecular Weight ( g/mol )CAS Number
1-Methyl Malate Methyl 2-hydroxy-3-carboxypropanoate2-Hydroxysuccinic Acid 1-Methyl EsterC₅H₈O₅148.11140235-34-3[6]
4-Methyl Malate 4-methoxy-2-hydroxy-4-oxobutanoic acid2-Hydroxysuccinic Acid 4-Methyl EsterC₅H₈O₅148.1166178-02-7[7]
(S)-Dimethyl Malate Dimethyl (2S)-2-hydroxybutanedioateDimethyl L-malateC₆H₁₀O₅162.14617-55-0[8]
(R)-Dimethyl Malate Dimethyl (2R)-2-hydroxybutanedioateDimethyl D-malateC₆H₁₀O₅162.14608-63-9

Detailed Chemical Structure and Stereochemistry

The functionality and application of these esters are direct consequences of their molecular architecture.

2.1. Core Structure and Functional Groups

All three isomers share the 2-hydroxysuccinic acid backbone. The key functional groups are:

  • Carboxylic Acid (-COOH): A Brønsted-Lowry acid, capable of hydrogen bonding. Present in the monoesters.

  • Methyl Ester (-COOCH₃): Less polar and less acidic than a carboxylic acid. Influences solubility and reactivity.

  • Secondary Alcohol (-OH): A site for further functionalization and a key contributor to the molecule's chirality and polarity.

2.2. The Critical Role of Chirality

The carbon at position 2 is bonded to four different groups (H, OH, COOR₁, CH₂COOR₂), making it a chiral center. This gives rise to two non-superimposable mirror images, or enantiomers: (S)-malic acid (the natural form) and (R)-malic acid.

  • (S)-(-)-Dimethyl Malate: Derived from natural L-malic acid.

  • (R)-(+)-Dimethyl Malate: Derived from D-malic acid.

In drug development, biological targets like enzymes and receptors are themselves chiral.[4] Consequently, one enantiomer of a drug often exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Utilizing enantiomerically pure building blocks, such as the esters of (S)- or (R)-malic acid, is a foundational strategy in modern asymmetric synthesis to ensure the development of safe and effective pharmaceuticals.[5][9][]

Synthesis and Reactivity

The primary route for synthesizing these esters is the Fischer-Speier esterification of malic acid.[11][12] This acid-catalyzed reaction with methanol is an equilibrium process.[13]

Causality in Synthesis:

  • Controlling the Product: The degree of esterification is controlled by the reaction conditions. Using a large excess of methanol and an acid catalyst (like H₂SO₄ or p-TsOH) and removing the water formed during the reaction will drive the equilibrium towards the formation of the more thermodynamically stable dimethyl malate.[11][13]

  • Selective Mono-esterification: Achieving selective mono-esterification is more challenging. It typically requires milder conditions, stoichiometric control of the alcohol, or the use of protecting groups to differentiate the two carboxylic acids.

Byproducts: A common side reaction during esterification, especially under harsh acidic and high-temperature conditions, is the dehydration of the secondary alcohol. This leads to the formation of dimethyl maleate (the cis-isomer) and dimethyl fumarate (the trans-isomer).[3]

Synthesis_Pathway cluster_esterification Fischer Esterification MalicAcid Malic Acid (DL-, L-, or D-) Intermediate Protonated Carbonyl Tetrahedral Intermediate MalicAcid->Intermediate + Methanol, H⁺ Methanol Methanol (CH₃OH) AcidCat Acid Catalyst (e.g., H₂SO₄) Monoesters Mixture of 1-Methyl & 4-Methyl Malate Intermediate->Monoesters - H₂O Byproducts Dehydration Byproducts (Dimethyl Fumarate/Maleate) Intermediate->Byproducts Heat, H⁺ - 2H₂O DimethylEster Dimethyl Malate Monoesters->DimethylEster + Methanol, H⁺ - H₂O (Excess Reagent)

Caption: General reaction pathway for the acid-catalyzed esterification of malic acid.

Physicochemical and Spectroscopic Properties

The position of the methyl ester significantly influences the physical properties and is readily distinguishable by spectroscopic methods.

Table 2: Comparative Physicochemical Properties

Property1-Methyl Malate4-Methyl MalateDimethyl MalateDimethyl Maleate
Boiling Point 121-122 °C (15 Torr)[14]357.7 °C (Predicted)[7]~240 °C (Predicted)204-207 °C[15]
Density (g/cm³) 1.1975[14]1.383 (Predicted)[7]~1.231.15[15]
Solubility Soluble in polar organic solventsSoluble in polar organic solvents[7]Soluble in water[8]Slightly soluble in water[15]
pKa ~3.4 (Carboxylic Acid)~3.5 (Carboxylic Acid)[7]~11.7 (Alcohol)[8]N/A

Spectroscopic Characterization (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) is the most powerful tool for distinguishing between the isomers.

  • Dimethyl Malate: Will show two distinct singlets for the two non-equivalent methyl ester groups (-OCH₃), typically around 3.7-3.8 ppm. The methine proton (-CH(OH)-) will appear as a doublet of doublets around 4.5 ppm, and the diastereotopic methylene protons (-CH₂-) will appear as two distinct doublets of doublets between 2.7-2.9 ppm.

  • Monoesters (1-Methyl vs. 4-Methyl): These are distinguished by the presence of only one methyl ester singlet. The key difference lies in the chemical shifts of the adjacent methylene (-CH₂-) and methine (-CH-) protons. Esterification deshields adjacent protons, shifting them downfield.

    • In 1-Methyl Malate , the methine proton (-CH(OH)-) will be shifted further downfield compared to the 4-methyl isomer.

    • In 4-Methyl Malate , the methylene protons (-CH₂-) will be shifted further downfield.

  • Dimethyl Maleate (Dehydration Byproduct): This structure is achiral and symmetric. It will show a singlet for the two equivalent methyl ester groups (~3.7 ppm) and a singlet for the two equivalent olefinic protons (-CH=CH-) at ~6.2 ppm.[16]

Applications in Drug Development

Malic acid esters are not typically active pharmaceutical ingredients (APIs) themselves. Instead, they serve as highly valuable chiral building blocks or synthons .[5][][17]

  • Chiral Pool Synthesis: Nature provides (S)-malic acid in high enantiopurity. Its derivatives, like (S)-dimethyl malate, are part of the "chiral pool"—a collection of readily available, inexpensive chiral molecules.[17] Scientists can leverage the pre-existing stereocenter of the malate ester to build more complex chiral molecules without needing to perform a difficult asymmetric synthesis from scratch.[]

  • Scaffold for Complex Molecules: The three functional groups (ester, alcohol, second ester/acid) can be selectively modified. For example, the hydroxyl group can be oxidized, inverted, or replaced, while the ester groups can be hydrolyzed, reduced to alcohols, or converted to amides. This versatility allows for the synthesis of a diverse library of complex chiral compounds for high-throughput screening.[9]

  • Biopolymers and Drug Delivery: The biocompatibility and biodegradability of malic acid make its polymers, poly(malic acid) and its derivatives, attractive for applications in drug delivery systems, such as nanoparticles for targeted drug release.[1]

Experimental Protocols

Protocol 1: Synthesis of Dimethyl DL-Malate via Fischer Esterification

This protocol describes a standard lab-scale synthesis from racemic (DL)-malic acid.

Materials:

  • DL-Malic Acid (1 mole equivalent)

  • Anhydrous Methanol (10-20 mole equivalents, serves as reagent and solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~0.05 eq.)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Methodology:

  • Reaction Setup: To a round-bottom flask containing anhydrous methanol, slowly add the concentrated sulfuric acid while stirring in an ice bath.

  • Addition of Reactant: Once the catalyst is dissolved and the solution has cooled, add DL-malic acid.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C). Maintain reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Quenching: After cooling to room temperature, remove the bulk of the methanol using a rotary evaporator.

  • Extraction: Dilute the residue with ethyl acetate and water. Carefully transfer to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (Caution: CO₂ evolution!) until effervescence ceases, followed by water, and finally brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude dimethyl malate.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography if necessary.

Protocol 2: Characterization by ¹H NMR Spectroscopy

Methodology:

  • Sample Preparation: Dissolve a small amount (~5-10 mg) of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) or DMSO-d₆ in an NMR tube.[18]

  • Data Acquisition: Acquire a ¹H NMR spectrum on a 300 MHz or higher field spectrometer.

  • Data Analysis:

    • Confirm the presence of two methyl ester singlets around 3.7-3.8 ppm.

    • Identify the methine proton multiplet near 4.5 ppm.

    • Identify the methylene proton multiplets near 2.7-2.9 ppm.

    • Integrate the peaks. The ratio of the methyl protons (total 6H) to the methine proton (1H) to the methylene protons (2H) should be 6:1:2.

    • Check for impurities, such as the sharp singlet around 6.2 ppm which would indicate the presence of dimethyl maleate.[16]

Experimental_Workflow cluster_synthesis Part 1: Synthesis cluster_analysis Part 2: Characterization Setup 1. Reaction Setup (MeOH, H₂SO₄, Malic Acid) Reflux 2. Heat to Reflux (4-6 hours) Setup->Reflux Workup 3. Quench & Extraction (EtOAc, NaHCO₃) Reflux->Workup Purify 4. Dry & Purify (MgSO₄, Distillation) Workup->Purify SamplePrep 5. Prepare NMR Sample (Product in CDCl₃) Purify->SamplePrep Isolated Product Acquire 6. Acquire ¹H NMR Spectrum SamplePrep->Acquire Analyze 7. Analyze Spectrum (Check shifts, integration) Acquire->Analyze Final Final Product: Dimethyl Malate Analyze->Final Structure Confirmed

Caption: Workflow for the synthesis and characterization of dimethyl malate.

Conclusion

While "2-Hydroxysuccinic Acid Methyl Ester" is a chemically imprecise term, it encompasses a family of structurally related and synthetically valuable molecules. A thorough understanding of the specific isomers—1-methyl, 4-methyl, and dimethyl malate—and, critically, their stereochemistry, is essential for their effective use. For professionals in drug discovery and development, these esters are not mere reagents but powerful chiral building blocks that enable the efficient and stereoselective synthesis of complex pharmaceutical agents. The deliberate choice of a specific, enantiomerically pure malic acid ester as a starting material is a key step in designing logical and efficient synthetic routes to novel therapeutics.

References

  • Kuzmina N.S., Portnova S.V., Krasnykh E.L. (2020). Esterification of malic acid on various catalysts. Fine Chemical Technologies, 15(2):47-55. [Link]
  • Goldberg, I., & Rokem, J. S. (2019). Malic acid production from renewables: a review. Journal of Chemical Technology & Biotechnology, 94(11), 3539-3554. [Link]
  • Wikipedia contributors. (2024, January 21). Maleic acid. In Wikipedia, The Free Encyclopedia. [Link]
  • Wikipedia contributors. (2023, April 2). Dimethyl maleate. In Wikipedia, The Free Encyclopedia. [Link]
  • ResearchGate. (n.d.). 1H NMR spectrum of the reaction products of dimethyl maleate ammonolysis. [Link]
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
  • Google Patents. (n.d.).
  • Patsnap. (n.d.). Preparation of maleic acid di-methyl ester. [Link]
  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
  • Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]
  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
  • Blaser, H. U. (2002). Synthesis of Chiral Building Blocks for Use in Drug Discovery. CHIMIA International Journal for Chemistry, 56(11), 600-603. [Link]
  • Google Patents. (n.d.). WO1995009834A1 - Processes for producing maleamic acid, ester thereof and maleimide.
  • ResearchGate. (n.d.). Esterification of Maleic Acid with Butanol Catalyzed by Environmentally Friendly Catalysts. [Link]
  • BIPM. (2018). Internal Standard Reference Data for qNMR: Maleic Acid. [Link]
  • Buchler GmbH. (n.d.). Chiral Building Blocks. [Link]
  • PubChem. (n.d.). Monomethyl maleate. [Link]
  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]
  • Pharmaffiliates. (n.d.). 2-Hydroxysuccinic Acid Methyl Ester | 140235-34-3. [Link]
  • University of Wisconsin-Madison. (n.d.). NMR Solvent Data Chart. [Link]
  • Google Patents. (n.d.). US3979443A - Process for the preparation of esters of maleic acid with monohydric alcohols.
  • The Organic Chemistry Tutor. (2019, August 26). 11.11 Malonic Ester Synthesis [Video]. YouTube. [Link]
  • PubChem. (n.d.). Malic Acid. [Link]
  • ACS Publications. (2026). Combining Gold and Selenium as Emerging Bioactive Compounds: From Synthesis to Therapeutic Potential. [Link]

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Exploratory

A Technical Guide to the Synthesis of 2-Hydroxysuccinic Acid Methyl Ester

Introduction 2-Hydroxysuccinic acid methyl ester, commonly known as methyl malate, is a valuable chiral building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its bifunctiona...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Hydroxysuccinic acid methyl ester, commonly known as methyl malate, is a valuable chiral building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its bifunctional nature, possessing both a hydroxyl and a carboxylate group, allows for diverse chemical transformations, making it a versatile starting material for the synthesis of more complex molecules. This guide provides an in-depth exploration of the primary synthetic pathways to access this important chemical entity, focusing on both traditional chemical methods and emerging enzymatic strategies. We will delve into the mechanistic underpinnings of these reactions, provide field-proven insights into experimental design, and offer detailed protocols for key transformations.

I. Chemical Synthesis of Methyl Malate: The Direct Esterification Approach

The most direct and widely employed method for synthesizing methyl malate is the Fischer-Speier esterification of malic acid with methanol, typically in the presence of an acid catalyst.[1] This equilibrium-driven reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack by methanol.[2]

Core Reaction Mechanism: Fischer-Speier Esterification

The Fischer esterification is a classic acid-catalyzed reaction.[2] The mechanism involves the following key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of one of the carboxylic acid groups of malic acid, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated to yield the final methyl ester product and regenerate the acid catalyst.

Fischer_Esterification

The Critical Challenge: Dehydration as a Major Side Reaction

A significant challenge in the esterification of malic acid is the competing dehydration reaction, which leads to the formation of unsaturated diesters, primarily dimethyl maleate and dimethyl fumarate.[3] This side reaction is particularly prevalent under harsh acidic conditions and elevated temperatures. The use of strong mineral acids like sulfuric acid can exacerbate the formation of these byproducts.[3]

Side_Reaction

Catalyst Selection: A Key Determinant of Selectivity

The choice of catalyst is paramount in controlling the selectivity of the esterification reaction and minimizing the formation of dehydration byproducts.

CatalystAdvantagesDisadvantagesKey Insights
Sulfuric Acid (H₂SO₄) Inexpensive and highly active.Promotes significant dehydration, leading to byproduct formation.[3] Difficult to remove from the reaction mixture.While effective in driving the reaction, the lack of selectivity often necessitates extensive purification.
p-Toluenesulfonic Acid (p-TsOH) Solid, crystalline acid that is easier to handle than sulfuric acid.Can still lead to dehydration, though often to a lesser extent than sulfuric acid.[3]A good alternative to sulfuric acid, offering a balance of reactivity and improved selectivity.
Heterogeneous Catalysts (e.g., Amberlyst Resins) Easily separable from the reaction mixture, allowing for catalyst recycling and simpler product purification.[3] Can offer improved selectivity by providing a different reaction environment.May have lower activity compared to homogeneous catalysts, requiring longer reaction times or higher temperatures.Amberlyst 36 Dry has been shown to provide a good balance between conversion and selectivity for the esterification of malic acid with butanol, suggesting its potential for methanol esterification.[3]
Experimental Protocol: Synthesis of Dimethyl Malate via Fischer Esterification

This protocol is adapted from established procedures for the esterification of malic acid and related compounds.

Materials:

  • DL-Malic Acid (99%)

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (98%)

  • Saturated Sodium Bicarbonate Solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve DL-malic acid in an excess of anhydrous methanol (e.g., a 10-20 fold molar excess).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% by mole relative to malic acid) to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer successively with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield pure dimethyl malate. The formation of dimethyl fumarate as a byproduct is common.[4]

II. Selective Monoesterification: A Pathway to Methyl 2-Hydroxysuccinate

For many applications, the mono-methyl ester of malic acid is the desired product. Achieving selective monoesterification can be challenging due to the presence of two carboxylic acid groups. However, a promising approach involves the use of boric acid as a catalyst, which has been shown to selectively catalyze the esterification of α-hydroxycarboxylic acids.[5][6]

The Boric Acid-Catalyzed Mechanism: A Chelation-Controlled Approach

Boric acid is believed to form a five-membered cyclic intermediate with the α-hydroxy acid moiety of malic acid.[6] This chelation activates the adjacent carboxylic acid group towards esterification. Once the monoester is formed, the chelation is less favorable, thus hindering the formation of the diester. This method offers a high degree of chemoselectivity.[5]

Boric_Acid_Catalysis

Experimental Protocol: Boric Acid-Catalyzed Monoesterification of Malic Acid

This protocol is based on the reported selective esterification of α-hydroxy acids.[5]

Materials:

  • DL-Malic Acid (99%)

  • Methanol (anhydrous)

  • Boric Acid

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

Procedure:

  • Dissolve DL-malic acid in anhydrous methanol in a round-bottom flask.

  • Add a catalytic amount of boric acid (e.g., 10-20 mol%).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS to confirm the formation of the monoester.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude mono-methyl malate.

  • Further purification can be achieved by column chromatography if necessary.

III. Enzymatic Synthesis: A Green and Enantioselective Alternative

Enzymatic synthesis, particularly using lipases, offers a milder and more selective route to 2-hydroxysuccinic acid methyl ester. Lipases are known to catalyze esterification reactions in non-aqueous media and can exhibit high enantioselectivity, making them ideal for the synthesis of chiral compounds.[7][8]

Principles of Lipase-Catalyzed Esterification

Lipases catalyze esterification through a "ping-pong bi-bi" mechanism. The carboxylic acid first acylates a serine residue in the enzyme's active site, releasing a molecule of water. The alcohol then attacks the acyl-enzyme intermediate, forming the ester and regenerating the free enzyme.

A critical consideration in lipase-catalyzed esterification is the management of water. The water produced during the reaction can lead to the reverse reaction (hydrolysis), thus lowering the yield.[5] Strategies to remove water, such as the use of molecular sieves or performing the reaction under vacuum, are often employed.

Furthermore, the choice of solvent and the nature of the alcohol can significantly impact enzyme activity. Short-chain alcohols like methanol can sometimes inhibit or denature lipases at high concentrations.[1]

Enantioselective Synthesis

A key advantage of enzymatic synthesis is the potential for high enantioselectivity. By selecting the appropriate lipase, it is possible to selectively esterify one enantiomer of a racemic mixture of malic acid or to perform an enantioselective hydrolysis of a dimethyl malate, yielding an enantioenriched methyl malate.

Enzymatic_Synthesis

General Protocol for Lipase-Catalyzed Synthesis of Methyl Malate

This is a generalized protocol that would require optimization for specific lipases and reaction conditions.

Materials:

  • DL-Malic Acid or Dimethyl Malate

  • Methanol

  • Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)

  • Organic Solvent (e.g., hexane, toluene)

  • Molecular Sieves (3Å or 4Å, activated)

Procedure (Esterification):

  • To a solution of DL-malic acid in a suitable organic solvent, add methanol.

  • Add the immobilized lipase and activated molecular sieves to the reaction mixture.

  • Incubate the mixture at a controlled temperature (e.g., 40-60 °C) with shaking.

  • Monitor the reaction progress by GC or HPLC.

  • Once the desired conversion is reached, filter off the immobilized lipase and molecular sieves.

  • Evaporate the solvent and purify the product by column chromatography.

IV. Conclusion

The synthesis of 2-hydroxysuccinic acid methyl ester can be achieved through several distinct pathways, each with its own set of advantages and challenges. Direct chemical esterification using acid catalysts is a straightforward and scalable method, but careful control of reaction conditions is necessary to mitigate the formation of dehydration byproducts. The use of boric acid offers a promising route for selective monoesterification. Enzymatic synthesis provides a green and highly selective alternative, with the potential for producing enantiomerically pure methyl malate. The choice of the optimal synthetic route will depend on the specific requirements of the application, including desired purity, enantiomeric excess, and scalability. Further research into novel catalytic systems and enzymatic processes will continue to refine and improve the synthesis of this important chemical intermediate.

References

  • Kuzmina N.S., Portnova S.V., Krasnykh E.L. Esterification of malic acid on various catalysts. Tonk. Khim. Tekhnol. = Fine Chem. Technol. 2020;15(2):47-55. [Link]

  • Fischer Esterification: Definition, Examples, and Mechanism. Master Organic Chemistry. [Link]

  • Houston, T. A., & Boruah, J. (2006). Boric Acid Catalyzed Chemoselective Esterification of α-Hydroxycarboxylic Acids. Organic Letters, 8(25), 5749–5751. [Link]

  • Kaur, M., Mehta, A., & Gupta, R. (2019). Synthesis of Methyl Butyrate Catalyzed by Lipase from Aspergillus fumigatus. Journal of Oleo Science, 68(10), 989–993. [Link]

  • Li, N., Zong, M. H., & Wu, H. (2020). Liquid Lipase-Catalyzed Esterification of Oleic Acid with Methanol for Biodiesel Production in the Presence of Superabsorbent Polymer: Optimization by Using Response Surface Methodology. Molecules, 25(16), 3749. [Link]

  • Mancilla Percino, T., & Cruz Hernandez, T. R. (2007). Synthesis of Methyl-2[N-subtituted-N-(2-hydroxyethyl)]amino-2-hydroxyacetates and 2-Hydroxy-4-alkylperhydro-1,4-oxazin-3-ones. Journal of the Mexican Chemical Society, 51(4), 185-192. [Link]

  • Patil, S. B., & Yadav, M. K. (2018). Boric acid in organic synthesis: scope and recent developments. Arkivoc, 2018(5), 213-248. [Link]

  • Typical Procedures for Fischer Esterification. OperaChem. [Link]

  • Vargas, D. A., et al. (2023). Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers. Molecules, 28(24), 8059. [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

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Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Hydroxysuccinic Acid Methyl Ester

This guide provides a comprehensive technical overview of 2-Hydroxysuccinic Acid Methyl Ester, a valuable bifunctional molecule with applications in organic synthesis and as a building block for novel materials and activ...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Hydroxysuccinic Acid Methyl Ester, a valuable bifunctional molecule with applications in organic synthesis and as a building block for novel materials and active pharmaceutical ingredients. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, and practical applications.

Introduction: The Significance of a Bifunctional Building Block

2-Hydroxysuccinic acid, more commonly known as malic acid, is a naturally occurring dicarboxylic acid found in various fruits. Its mono-methylated ester, 2-Hydroxysuccinic Acid Methyl Ester (monomethyl malate), is a versatile molecule that retains both a free carboxylic acid and a hydroxyl group, alongside the methyl ester. This trifunctional nature makes it a highly valuable chiral starting material for the synthesis of complex organic molecules. The ability to selectively react with each of these functional groups opens up a wide range of synthetic possibilities, from the creation of biodegradable polymers to the development of novel pharmaceutical intermediates. This guide will focus on the practical aspects of synthesizing and characterizing this important compound.

Synthetic Pathways: A Tale of Two Carboxyl Groups

The synthesis of 2-Hydroxysuccinic Acid Methyl Ester primarily revolves around the selective esterification of one of the two carboxylic acid groups in malic acid. The classical and most direct approach is the Fischer-Speier esterification.

The Fischer-Speier Esterification: A Classic Approach

The Fischer-Speier esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] In the context of synthesizing monomethyl malate, this involves the reaction of malic acid with methanol in the presence of a strong acid catalyst.

Causality Behind Experimental Choices:

  • The Role of the Acid Catalyst: The acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), plays a crucial role in activating the carboxylic acid. It protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of methanol.

  • Driving the Equilibrium: The Fischer esterification is a reversible reaction. To drive the equilibrium towards the formation of the ester, the water produced as a byproduct must be removed. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus or by the addition of a dehydrating agent.

  • Achieving Mono-selectivity: The key challenge in synthesizing monomethyl malate is to prevent the formation of the diester, dimethyl malate. The two carboxylic acid groups of malic acid have different electronic environments. The carboxylic acid at the C4 position is sterically less hindered and electronically more reactive towards esterification under thermodynamic control. However, achieving high selectivity for the monoester often requires careful control of reaction conditions, such as the stoichiometry of the reactants and the reaction time. More advanced methods may employ protecting groups or specific catalysts to enhance selectivity.

Experimental Workflow: Fischer-Speier Esterification of Malic Acid

reagents Malic Acid + Methanol (excess) + Acid Catalyst (H₂SO₄) reaction_vessel Reaction under Reflux with Dean-Stark Trap reagents->reaction_vessel Heating workup Aqueous Work-up & Extraction reaction_vessel->workup Cooling & Neutralization purification Column Chromatography workup->purification product 2-Hydroxysuccinic Acid Methyl Ester purification->product

Caption: Workflow for the synthesis of 2-Hydroxysuccinic Acid Methyl Ester via Fischer-Speier esterification.

Detailed Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus, add malic acid (1 equivalent).

  • Reagent Addition: Add a significant excess of methanol (e.g., 10-20 equivalents) to serve as both the reactant and the solvent. Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents).

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically with methanol and collected in the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. The crude product is then purified by column chromatography on silica gel to separate the desired monomethyl malate from unreacted malic acid and the dimethyl malate byproduct.

Alternative Synthesis from Maleic Anhydride

An alternative route to esters of succinic acid derivatives starts from maleic anhydride. This method typically proceeds in two stages: the formation of monomethyl maleate followed by hydrogenation.

  • Monomethyl Maleate Formation: Maleic anhydride reacts readily with methanol at room temperature or with gentle heating to open the anhydride ring and form monomethyl maleate.[2] This reaction is often high-yielding and does not require a catalyst.

  • Hydrogenation: The double bond in monomethyl maleate can then be reduced to a single bond through catalytic hydrogenation (e.g., using H₂ over a palladium catalyst) to yield 2-hydroxysuccinic acid methyl ester. This step, however, is not straightforward as the hydroxyl group is not directly introduced. A more common transformation of maleates is to their corresponding succinates. To obtain the hydroxyl group, further chemical transformations would be necessary.

Due to the directness and widespread use, the Fischer esterification of malic acid remains the more common and practical approach for the laboratory-scale synthesis of 2-hydroxysuccinic acid methyl ester.

Physicochemical Properties and Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized 2-Hydroxysuccinic Acid Methyl Ester.

Table 1: Physicochemical Properties of 2-Hydroxysuccinic Acid Methyl Ester

PropertyValue
Molecular Formula C₅H₈O₅
Molecular Weight 148.11 g/mol
Appearance White to off-white solid
Solubility Soluble in water, methanol, ethanol

Analytical Characterization Workflow

sample Purified Product nmr NMR Spectroscopy (¹H & ¹³C) sample->nmr ms Mass Spectrometry (MS) sample->ms ir Infrared (IR) Spectroscopy sample->ir analysis Structural Confirmation & Purity Assessment nmr->analysis ms->analysis ir->analysis

Caption: Analytical workflow for the characterization of 2-Hydroxysuccinic Acid Methyl Ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy group protons (a singlet around 3.7 ppm), the methine proton attached to the hydroxyl group (a multiplet around 4.3-4.5 ppm), and the diastereotopic methylene protons adjacent to the chiral center (two distinct multiplets between 2.5 and 2.9 ppm). The acidic proton of the carboxylic acid will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will exhibit five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbons of the ester and carboxylic acid will appear downfield (around 170-180 ppm). The carbon attached to the hydroxyl group will be in the range of 65-75 ppm, while the methyl carbon of the ester will be around 52 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. For monomethyl malate, the molecular ion peak (M+) would be expected at m/z = 148. Common fragmentation patterns would involve the loss of a methoxy group (-OCH₃, m/z = 31) or a water molecule (-H₂O, m/z = 18).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions include:

  • A broad O-H stretching band from the carboxylic acid and the alcohol, typically in the range of 3500-2500 cm⁻¹.

  • A sharp C=O stretching band for the ester carbonyl group around 1735 cm⁻¹.

  • A C=O stretching band for the carboxylic acid carbonyl group, often appearing broader and slightly shifted compared to the ester, around 1710 cm⁻¹.

  • C-O stretching bands in the fingerprint region (1300-1000 cm⁻¹).

Applications in Research and Development

The unique trifunctional nature of 2-Hydroxysuccinic Acid Methyl Ester makes it a valuable intermediate in several areas:

  • Pharmaceutical Synthesis: As a chiral building block, it is used in the synthesis of complex, biologically active molecules where stereochemistry is crucial for therapeutic efficacy.

  • Polymer Chemistry: The presence of both a hydroxyl and a carboxylic acid group allows for its use as a monomer in the synthesis of biodegradable polyesters and other functional polymers.

  • Fine Chemicals: It serves as a versatile starting material for the synthesis of a variety of other organic compounds through selective modification of its functional groups.

Conclusion

2-Hydroxysuccinic Acid Methyl Ester is a fundamentally important molecule in organic synthesis. Its preparation, primarily through the Fischer esterification of the readily available and natural malic acid, is a well-established yet nuanced process that requires careful control to achieve high yields of the desired monoester. The analytical techniques outlined in this guide provide a robust framework for the unambiguous characterization of this versatile building block, paving the way for its effective use in the development of new drugs, materials, and other valuable chemical entities.

References

  • ResearchGate. A new highly-enantioselective synthetic process for producing (S)-2-hydroxybutyric acid methyl ester. [Link]

  • Bentley, R. (2002). The Fischer-Speier Esterification. In: Remarkable Agaves and Cacti. Springer, Berlin, Heidelberg.
  • Kuzmina, N.S., Portnova, S.V., & Krasnykh, E.L. (2020). Esterification of malic acid on various catalysts. Fine Chemical Technologies, 15(2), 47-55. [Link]

  • Houston, T. A., Wilkinson, B. L., & Skinner, J. T. (2004). Boric Acid Catalyzed Chemoselective Esterification of α-Hydroxycarboxylic Acids. Organic Letters, 6(5), 675–678. [Link]

  • PubChem. Monomethyl maleate. [Link]

  • NIST. Dimethyl malate. [Link]

  • Sciencemadness.org. Preparation of methyl salicylate, by Fischer Esterification. [Link]

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Exploratory

2-Hydroxysuccinic Acid Methyl Ester: A Versatile Bio-Derived Building Block for Advanced Polymer Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The imperative for sustainable and functionally advanced polymers has driven a paradigm shift towards bio-deri...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The imperative for sustainable and functionally advanced polymers has driven a paradigm shift towards bio-derived monomers. Among these, 2-hydroxysuccinic acid and its derivatives have emerged as exceptionally promising candidates. This technical guide focuses on 2-hydroxysuccinic acid methyl ester (methyl malate), a chiral and highly functionalized monomer, detailing its synthesis, purification, and subsequent polymerization into advanced polyester architectures. We provide a comprehensive exploration of polymerization strategies, including polycondensation and ring-opening polymerization, complete with field-proven experimental protocols. The resulting polymers, particularly poly(methyl malate), offer a unique combination of biodegradability, biocompatibility, and tunable properties, making them highly attractive for sophisticated applications in drug delivery, tissue engineering, and beyond. This document serves as a foundational resource, bridging the gap between fundamental chemistry and practical application for scientists dedicated to innovating the next generation of polymeric materials.

Introduction: The Case for Malic Acid-Based Monomers

The global reliance on fossil fuel-derived polymers has created pressing environmental and sustainability challenges. In response, the scientific community is increasingly turning to renewable resources for the synthesis of biodegradable and functional polymers.[1] Polyesters, known for their hydrolytically cleavable ester bonds, are at the forefront of this movement, with materials like poly(lactic acid) (PLA) and poly(glycolic acid) (PGA) having already achieved significant commercial and biomedical success.[2][3]

Malic acid, a naturally occurring α-hydroxy acid, presents itself as a particularly advantageous building block.[1] Its structure, featuring one hydroxyl and two carboxylic acid functionalities, allows for the creation of branched or functionalized polyesters.[1] The inherent chirality of malic acid offers an additional level of control over the stereochemistry of the final polymer, which can significantly influence its physical and biological properties. By selectively esterifying one of the carboxylic acid groups to produce 2-hydroxysuccinic acid methyl ester, we create a monomer with precisely defined reactivity, ideal for controlled polymerization processes.

This guide provides a detailed examination of 2-hydroxysuccinic acid methyl ester as a key intermediate in the synthesis of advanced, biodegradable polyesters with significant potential in high-value applications.

Physicochemical Properties of 2-Hydroxysuccinic Acid Methyl Ester

A thorough understanding of the monomer's properties is fundamental to its successful application in polymer synthesis. The key physicochemical characteristics of 2-hydroxysuccinic acid methyl ester are summarized below.

PropertyValueSource
IUPAC Name Methyl 2,3-dihydroxybutanedioateN/A
Synonyms Methyl MalateN/A
Molecular Formula C₅H₈O₅[4]
Molecular Weight 148.11 g/mol [4]
Appearance Colorless liquid or low-melting solidN/A
Chirality Exists as D, L, and D/L formsN/A
Solubility Soluble in water, methanol, ethanol, acetoneN/A

The presence of a hydroxyl group, a carboxylic acid, and an ester group within the same molecule makes methyl malate a classic AB₂-type monomer, capable of undergoing self-polycondensation to produce hyperbranched or linear polymers, depending on the reaction conditions.

Monomer Synthesis and Purification: A Validated Protocol

Achieving high-purity monomer is a critical prerequisite for the synthesis of high molecular weight polymers. The following section details a robust protocol for the synthesis of 2-hydroxysuccinic acid methyl ester via Fischer esterification of L-malic acid, followed by a rigorous purification workflow.

Synthesis Workflow

The synthesis involves the acid-catalyzed esterification of one of the two carboxylic acid groups of L-malic acid with methanol.

SynthesisWorkflow cluster_synthesis Monomer Synthesis cluster_purification Purification s1 L-Malic Acid + Methanol (Excess) s2 Add Catalyst (e.g., H₂SO₄) s1->s2 s3 Reflux Reaction (e.g., 65-75°C, 12-16h) s2->s3 s4 Crude Methyl Malate Mixture s3->s4 p1 Neutralization (e.g., sat. NaHCO₃) s4->p1 p2 Solvent Extraction (e.g., Ethyl Acetate) p1->p2 p3 Drying (e.g., Anhydrous MgSO₄) p2->p3 p4 Vacuum Distillation p3->p4 p5 Pure Monomer (Polymer-Grade) p4->p5

Caption: Workflow for the synthesis and purification of 2-hydroxysuccinic acid methyl ester.

Step-by-Step Experimental Protocol

Materials:

  • L-Malic Acid (100 g, 0.746 mol)

  • Methanol (500 mL, excess)

  • Concentrated Sulfuric Acid (5 mL)

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Deionized Water

Procedure:

  • Reaction Setup: To a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add L-malic acid (100 g) and methanol (500 mL).

  • Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (5 mL) to the mixture. The addition is exothermic and should be done carefully.

  • Esterification: Heat the reaction mixture to reflux (approximately 75°C) and maintain for 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

  • Neutralization and Extraction: Dissolve the residue in ethyl acetate (200 mL). Carefully wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acidic catalyst, followed by a wash with deionized water (50 mL).[5]

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Final Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. For polymer-grade purity, the resulting oil should be purified by vacuum distillation.

Causality and Trustworthiness: The use of excess methanol drives the Fischer esterification equilibrium towards the product side. Sulfuric acid acts as an efficient catalyst. The neutralization and washing steps are crucial for removing the catalyst and any unreacted acid, which could interfere with subsequent polymerization reactions. Vacuum distillation is the final, critical step to remove any non-volatile impurities and residual solvent, ensuring a high-purity monomer.

Polymerization Strategies

2-Hydroxysuccinic acid methyl ester can be polymerized through several routes, primarily direct polycondensation and ring-opening polymerization of a derived cyclic monomer.

Polycondensation

Direct polycondensation is a step-growth polymerization where the hydroxyl group of one monomer reacts with the carboxylic acid group of another, eliminating water.

Polycondensation Monomer Methyl Malate Monomer Initiation Heat + Catalyst (e.g., Sn(Oct)₂, Ti(OBu)₄) Monomer->Initiation Propagation Step-Growth Polymerization (Water Elimination) Initiation->Propagation Termination High Vacuum to Remove Byproducts & Drive Equilibrium Propagation->Termination Polymer Poly(methyl malate) Termination->Polymer

Caption: Schematic of the polycondensation of 2-hydroxysuccinic acid methyl ester.

Experimental Protocol for Polycondensation:

  • Reactor Charging: Charge the purified 2-hydroxysuccinic acid methyl ester into a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a vacuum system.

  • Catalyst Addition: Add a suitable polycondensation catalyst, such as tin(II) octoate (Sn(Oct)₂) or titanium(IV) butoxide (Ti(OBu)₄), at a concentration of 0.01-0.1 mol% relative to the monomer. Organometallic compounds are widely used as catalysts in polyesterification processes.[6][7]

  • First Stage (Low Vacuum): Heat the reactor to 140-160°C under a gentle stream of nitrogen. Water, the byproduct of the esterification, will begin to distill off. Maintain these conditions for 2-4 hours.

  • Second Stage (High Vacuum): Gradually increase the temperature to 180-200°C while slowly applying a high vacuum (<1 mbar). This stage is critical for removing the last traces of water and driving the reaction to achieve high molecular weight polymer. This stage is typically continued for 6-12 hours.

  • Polymer Recovery: Cool the reactor to room temperature under nitrogen. The resulting viscous polymer can be dissolved in a suitable solvent (e.g., chloroform, THF) and precipitated in a non-solvent (e.g., cold methanol or hexane) for purification.

Causality and Trustworthiness: The two-stage heating and vacuum process is essential. The initial stage at lower temperature and pressure allows for the bulk removal of water without significant monomer loss. The second, high-temperature/high-vacuum stage is necessary to overcome the equilibrium limitations of polycondensation and build long polymer chains. The choice of catalyst can influence reaction rate and the potential for side reactions.

Ring-Opening Polymerization (ROP)

An alternative, more controlled route to linear polyesters is the ring-opening polymerization (ROP) of a cyclic diester derived from malic acid (a malide).[8] ROP is a chain-growth mechanism that can offer better control over molecular weight and dispersity.[9]

ROP_Workflow cluster_cyclization Monomer Cyclization cluster_rop Ring-Opening Polymerization m1 Methyl Malate m2 Deprotection & Cyclization m1->m2 m3 Malide Monomer (Cyclic Diester) m2->m3 r1 Malide + Initiator + Catalyst m3->r1 r2 Chain-Growth Polymerization r1->r2 r3 Poly(malic acid ester) r2->r3

Caption: General workflow for polymer synthesis via ring-opening polymerization.

Protocol for ROP (Conceptual):

  • Malide Synthesis: The first step involves the synthesis of the cyclic monomer. This can be challenging but is often achieved through the thermal condensation of malic acid derivatives under high vacuum to form the six-membered di-lactone.

  • Polymerization: The purified malide is dissolved in a dry solvent (e.g., toluene) in a glovebox or under Schlenk line conditions. An initiator (e.g., an alcohol) and a catalyst (e.g., Sn(Oct)₂ or an organocatalyst like TBD) are added.

  • Reaction: The reaction is typically carried out at elevated temperatures (e.g., 80-120°C). The progress is monitored by the disappearance of the monomer peak in ¹H NMR or by an increase in viscosity.

  • Termination and Purification: The polymerization is quenched, and the polymer is isolated by precipitation as described for polycondensation.

Causality and Trustworthiness: ROP provides excellent control over the polymer architecture because each initiator molecule starts a single polymer chain. This allows for the predictable synthesis of polymers with a specific molecular weight and a narrow molecular weight distribution (low dispersity). The stringent requirement for anhydrous conditions is to prevent premature termination of the growing polymer chains by water.

Polymer Structure, Properties, and Characterization

The polymers derived from 2-hydroxysuccinic acid methyl ester are functional aliphatic polyesters. Their properties are highly dependent on the polymerization method and conditions.

PropertyTypical Range / DescriptionCharacterization Technique
Molecular Weight (Mn) 5,000 - 50,000 g/mol (Polycondensation)>50,000 g/mol (ROP)Gel Permeation Chromatography (GPC)
Dispersity (Đ) >2 (Polycondensation)1.1 - 1.5 (ROP)Gel Permeation Chromatography (GPC)
Glass Transition Temp. (Tg) -20°C to 10°CDifferential Scanning Calorimetry (DSC)
Thermal Decomposition > 200°CThermogravimetric Analysis (TGA)
Chemical Structure Confirmed by characteristic ester and hydroxyl peaks.NMR (¹H, ¹³C), FT-IR

Characterization Insights:

  • NMR Spectroscopy: Provides detailed information about the chemical structure, confirming the successful polymerization and allowing for the analysis of end-groups and stereochemistry.[10][11]

  • Gel Permeation Chromatography (GPC): Essential for determining the molecular weight distribution (Mn, Mw, and Đ), which is critical for correlating polymer structure with mechanical and degradation properties.[12]

  • Differential Scanning Calorimetry (DSC): Used to measure thermal transitions like the glass transition temperature (Tg), which defines the physical state (glassy or rubbery) of the polymer at a given temperature.[13]

Advanced Applications in Biomedical and Pharmaceutical Fields

The unique properties of poly(malic acid) esters make them highly suitable for demanding biomedical applications.

  • Drug Delivery: The pendant ester groups can be hydrolyzed to carboxylic acids, providing sites for conjugating drugs or targeting ligands. The polymer backbone itself is biodegradable, allowing for the controlled release of encapsulated therapeutic agents.[8] Esterification of poly(malic acid) has been shown to produce nanoparticles suitable for encapsulating and delivering anticancer drugs.[8]

  • Tissue Engineering: These polyesters can be fabricated into porous scaffolds that support cell growth and proliferation. As the scaffold degrades over time, it is replaced by newly generated tissue.

  • Biocompatible Coatings: Their inherent biocompatibility makes them suitable for coating medical implants to improve their integration with surrounding tissues and reduce inflammatory responses.

DrugDelivery PME Poly(malic acid ester) Nanoparticle Cell Target Cell PME->Cell Targeting Release Controlled Release PME->Release Degradation Drug Encapsulated Drug Drug->Cell Therapeutic Effect Release->Drug

Caption: Conceptual diagram of a poly(malic acid ester) nanoparticle for drug delivery.

Conclusion and Future Outlook

2-Hydroxysuccinic acid methyl ester stands out as a highly valuable, bio-derived monomer for the synthesis of functional and biodegradable polyesters. Its versatile chemistry allows for the creation of polymers with tailored properties through well-established techniques like polycondensation and the more advanced ring-opening polymerization. The resulting poly(malic acid) esters show immense promise for applications where biocompatibility and controlled degradation are paramount, particularly in the pharmaceutical and biomedical sectors.

Future research will likely focus on the stereocontrolled polymerization to fine-tune material properties, the development of novel copolymers with other bio-derived monomers to access a wider range of functionalities, and the in-vivo validation of these polymers in advanced drug delivery and tissue regeneration systems. As the demand for sustainable and high-performance materials continues to grow, the role of methyl malate and its polymeric derivatives is set to expand significantly.

References

  • Picken, C. A. R., Buensoz, O., Fidge, C., Price, P., & Shaver, M. (2025). Poly(malic acid) copolymers as degradable rheology modifiers in aqueous formulations. Polymer Chemistry. [Link]

  • Li, P., et al. (2022). Synthesis and Characterization of Maleic Anhydride-Methyl Methacrylate Co-Monomer Grafted Polyethylene Wax for Hot Waxed Wood Process. National Center for Biotechnology Information. [Link]

  • Davy Process Technology Limited. (2010). Process for the production of dimethyl maleate.
  • Babu, R. P., et al. (2007). Stereochemical Characterization of Poly(pentyl acrylate) by One and Two Dimensional NMR Spectroscopy. ResearchGate. [Link]

  • E. I. Du Pont De Nemours and Company. (2009). Esterification catalyst, polyester process and polyester article.
  • Sardon, H., et al. (2017). Ring-opening polymerization of an O-carboxyanhydride monomer derived from L-malic acid. Royal Society of Chemistry. [Link]

  • Zhang, Y., et al. (2023). Mechanistic Studies on Aluminum-Catalyzed Ring-Opening Alternating Copolymerization of Maleic Anhydride with Epoxides: Ligand Effects and Quantitative Structure-Activity Relationship Model. National Center for Biotechnology Information. [Link]

  • Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. Intertek. [Link]

  • Dalian Institute of Chemical Physics, Chinese Academy of Sciences. (2008). Preparation of maleic acid di-methyl ester.
  • Fournier, L., & Biais, P. (2024). Biodegradable polyesters - specific polymers. SPECIFIC POLYMERS. [Link]

  • Rohm and Haas Company. (1952). Process for the purification of acrylate and methacrylate esters.
  • Wang, H., et al. (2021). Zinc Amido-Oxazolinate Catalyzed Ring Opening Copolymerization and Terpolymerization of Maleic Anhydride and Epoxides. MDPI. [Link]

  • Wang, T. G., & Shen, Y. M. (2011). Synthesis of dimethyl maleate by catalytic distillation. ResearchGate. [Link]

  • Hossain, M. K., et al. (2018). Effect of catalyst dose on the polyesterification reaction. ResearchGate. [Link]

  • Nanjing University of Technology. (2017). Synthesis process of dimethyl maleate.
  • van der Ende, M. Y., et al. (2021). Kinetic studies on Lewis acidic metal polyesterification catalysts – hydrolytic degradation is a key factor for catalytic performance. National Center for Biotechnology Information. [Link]

  • Puspitasari, F., et al. (2020). Purification Process of Poly Methyl Methacrylate Products Made with Suspension Polymerization Techniques. ResearchGate. [Link]

  • Prasad, R., & Saini, A. K. (2003). Two-dimensional NMR studies of acrylate copolymers. IUPAC. [Link]

  • The Chemistry Teacher. (2024). Ring Opening Polymerization (ROP). YouTube. [Link]

  • Royal Society of Chemistry. (n.d.). Table of Contents. Royal Society of Chemistry. [Link]

  • St. John, A. R., et al. (2021). C–H Insertion Functionalization of Polyolefins for Versatile Polyolefin-Polyester Compatibilization. Journal of the American Chemical Society. [Link]

  • E. I. Du Pont De Nemours and Company. (2002). Esterification catalyst, polyester process and polyester article.
  • Liu, G., et al. (2020). Ring-opening Copolymerization of Maleic Anhydride with Functional Epoxides to Yield Poly(propylene fumarate) Analogues Capable of Post-polymerization Modification. ResearchGate. [Link]

  • RahrBSG. (n.d.). D-MALIC ACID (D-MALATE). RahrBSG. [Link]

Sources

Protocols & Analytical Methods

Method

Comprehensive Analytical Strategies for 2-Hydroxysuccinic Acid Methyl Ester

This technical guide provides a detailed exploration of the analytical methodologies for the characterization and quantification of 2-Hydroxysuccinic Acid Methyl Ester, a key intermediate in various chemical syntheses an...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed exploration of the analytical methodologies for the characterization and quantification of 2-Hydroxysuccinic Acid Methyl Ester, a key intermediate in various chemical syntheses and a molecule of interest in metabolic studies. This document is intended for researchers, scientists, and professionals in the fields of analytical chemistry, drug development, and quality control, offering both theoretical grounding and practical, step-by-step protocols.

Introduction

2-Hydroxysuccinic Acid Methyl Ester, also known as methyl malate, is the methyl ester of malic acid. Its chemical structure, possessing both a hydroxyl and a carboxyl functional group, as well as a chiral center, presents unique analytical challenges and necessitates a multi-faceted approach for comprehensive characterization. The analytical techniques detailed herein are designed to provide robust and reliable data for purity assessment, quantitative determination, and stereochemical analysis.

I. Chromatographic Methods for Separation and Quantification

Chromatography is the cornerstone of analytical chemistry for separating and quantifying components of a mixture. For 2-Hydroxysuccinic Acid Methyl Ester, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools, each with its own set of advantages depending on the analytical objective.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds. Due to the low volatility of 2-Hydroxysuccinic Acid Methyl Ester, a derivatization step is typically required to convert it into a more volatile form, thereby improving its chromatographic behavior.

  • Derivatization: The hydroxyl and carboxylic acid groups in the molecule increase its polarity and reduce its volatility, making it unsuitable for direct GC analysis. Esterification of the carboxylic acid and silylation of the hydroxyl group are common derivatization strategies to increase volatility and thermal stability. Methyl esterification is a common first step, and if the parent acid is the starting material, this converts it to the target analyte.[1]

  • Column Selection: A mid-polarity column, such as one with a 5% phenyl methyl siloxane stationary phase, is often a good starting point for the analysis of moderately polar derivatives.[2]

  • Mass Spectrometry Detection: MS detection provides not only quantification but also structural information through the analysis of fragmentation patterns, aiding in compound identification.

This protocol details the analysis of 2-hydroxysuccinic acid by converting it to its methyl ester, followed by silylation of the hydroxyl group.

1. Sample Preparation: Esterification of Malic Acid [3]

  • Objective: To convert the carboxylic acid groups of malic acid to their corresponding methyl esters.

  • Reagents: Methanolic HCl (e.g., 1.25 M HCl in methanol), Malic Acid standard or sample, Heptane, 6% (w/v) Na₂CO₃ solution.

  • Procedure:

    • Accurately weigh approximately 10 mg of malic acid into a reaction vial.

    • Add 2 mL of methanolic HCl.

    • Seal the vial and heat at 60°C for 30 minutes.

    • Cool the vial to room temperature.

    • Add 2 mL of heptane and 2 mL of 6% Na₂CO₃ solution to the vial and vortex thoroughly.

    • Allow the layers to separate and carefully transfer the upper heptane layer containing the methyl ester to a clean vial.

2. Derivatization: Silylation

  • Objective: To increase the volatility of the methyl malate by converting the hydroxyl group to a trimethylsilyl (TMS) ether.

  • Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), dried methyl malate sample from the previous step.

  • Procedure:

    • Evaporate the heptane from the methyl malate sample under a gentle stream of nitrogen.

    • Add 100 µL of BSTFA + 1% TMCS to the dried residue.

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before GC-MS analysis.

3. GC-MS Instrumental Parameters:

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl methyl siloxane column
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
Mass Spectrometer Agilent 5977B or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temp. 150°C
Scan Range m/z 40-450

Diagram: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Malic Acid Sample Esterification Esterification (Methanolic HCl) Sample->Esterification MethylMalate 2-Hydroxysuccinic Acid Methyl Ester Esterification->MethylMalate Silylation Silylation (BSTFA + TMCS) MethylMalate->Silylation DerivatizedSample Volatile Derivative Silylation->DerivatizedSample GC Gas Chromatography (Separation) DerivatizedSample->GC MS Mass Spectrometry (Detection & Identification) GC->MS Data Data Analysis MS->Data

Caption: Workflow for the GC-MS analysis of 2-hydroxysuccinic acid.

B. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds, making it suitable for the direct analysis of 2-Hydroxysuccinic Acid Methyl Ester without derivatization.

  • Column Selection: A reversed-phase C18 column is a common and robust choice for the separation of moderately polar organic molecules like methyl malate.[4] The alkyl chains of the stationary phase interact with the non-polar parts of the analyte, while a polar mobile phase is used for elution.

  • Mobile Phase: A buffered aqueous mobile phase with an organic modifier (e.g., methanol or acetonitrile) is typically used. The buffer is crucial for maintaining a consistent pH, which affects the ionization state of the carboxylic acid group and thus its retention.[5] A low pH (e.g., using formic or phosphoric acid) will suppress the ionization of the carboxylic acid, leading to increased retention on a reversed-phase column.

  • Detection: UV detection at a low wavelength (around 210 nm) is suitable for detecting the carbonyl group in the ester.[4] For higher sensitivity and specificity, especially in complex matrices, a mass spectrometer (LC-MS) can be employed.

1. Sample Preparation:

  • Objective: To prepare a solution of the sample suitable for HPLC injection.

  • Procedure:

    • Accurately weigh a known amount of the 2-Hydroxysuccinic Acid Methyl Ester standard or sample.

    • Dissolve and dilute to a known volume using the mobile phase to a final concentration within the calibration range (e.g., 0.1-1 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumental Parameters:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL

Diagram: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample 2-Hydroxysuccinic Acid Methyl Ester Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC UV_Detector UV Detection (210 nm) HPLC->UV_Detector Data Data Analysis UV_Detector->Data

Caption: Workflow for the HPLC-UV analysis of 2-hydroxysuccinic acid methyl ester.

C. Chiral Chromatography

Since 2-Hydroxysuccinic Acid Methyl Ester is a chiral molecule, separating its enantiomers is crucial, especially in pharmaceutical and biological contexts where stereochemistry can dictate biological activity. Both GC and HPLC can be adapted for chiral separations.

  • Principle: Utilizes a chiral stationary phase, often based on cyclodextrin derivatives, to achieve enantiomeric separation.[6]

  • Column: A chiral GC column such as a beta-cyclodextrin-based column (e.g., Rt-βDEXsm).

  • Sample Preparation: Derivatization as described in the GC-MS protocol is necessary.

  • Instrumental Parameters: Similar to the GC-MS method, but with an optimized temperature program to maximize the resolution of the enantiomers. A slower temperature ramp is often beneficial.

  • Principle: Employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers. Polysaccharide-based CSPs are widely used.[7]

  • Column: A chiral HPLC column such as a CHIRALPAK® or CHIRALCEL® column.

  • Mobile Phase: Typically a mixture of hexane and an alcohol (e.g., isopropanol or ethanol). The ratio is optimized to achieve baseline separation.

  • Detection: UV detection is commonly used.

II. Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide invaluable information about the molecular structure of 2-Hydroxysuccinic Acid Methyl Ester.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of a molecule.

  • -OCH₃ (ester methyl): A singlet around 3.7 ppm.

  • -CH(OH)-: A multiplet (doublet of doublets) around 4.4 ppm.

  • -CH₂-: Two diastereotopic protons appearing as two separate multiplets (doublets of doublets) between 2.7 and 2.9 ppm.

  • -OH: A broad singlet, the chemical shift of which is concentration and temperature dependent.

  • -COOH: If the parent acid is present, a broad singlet at a higher chemical shift (>10 ppm).

  • C=O (ester): Around 174 ppm.

  • C=O (acid): Around 177 ppm (if present).

  • -CH(OH)-: Around 67 ppm.

  • -OCH₃: Around 52 ppm.

  • -CH₂-: Around 38 ppm.

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions. The data presented here are estimations based on similar structures.[8][9][10]

B. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

The mass spectrum of 2-Hydroxysuccinic Acid Methyl Ester is expected to show a molecular ion peak [M]⁺. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and McLafferty rearrangement if structurally possible. For hydroxy esters, the loss of water (H₂O) from the molecular ion is also a common fragmentation.

Key Expected Fragments:

  • [M]⁺: The molecular ion.

  • [M - 31]⁺: Loss of the methoxy radical (•OCH₃).

  • [M - 18]⁺: Loss of water (H₂O).

  • [M - 59]⁺: Loss of the carbomethoxy group (•COOCH₃).

Note: The exact fragmentation pattern can be confirmed by running a standard of 2-Hydroxysuccinic Acid Methyl Ester on a GC-MS or LC-MS system.[11][12][13][14][15]

III. Titrimetric Method for Quantitative Analysis

Titration is a classic and cost-effective method for the quantitative analysis of the ester, typically through saponification.

  • Principle: The ester is hydrolyzed (saponified) by reacting it with a known excess of a strong base (e.g., NaOH). The unreacted base is then back-titrated with a standard acid solution (e.g., HCl).

  • Procedure:

    • Accurately weigh a sample of 2-Hydroxysuccinic Acid Methyl Ester into a flask.

    • Add a known excess volume of standardized sodium hydroxide solution (e.g., 25.00 mL of 0.5 M NaOH).

    • Heat the mixture under reflux for a specified time (e.g., 1 hour) to ensure complete saponification.

    • Cool the solution to room temperature.

    • Add a few drops of a suitable indicator (e.g., phenolphthalein).

    • Titrate the excess NaOH with a standardized solution of hydrochloric acid (e.g., 0.5 M HCl) until the endpoint is reached (the pink color of the indicator disappears).

    • Perform a blank titration (without the ester sample) to determine the initial amount of NaOH.

  • Calculation: The amount of ester is calculated from the difference in the volume of HCl required for the sample and the blank titrations.[16]

IV. Data Presentation and Validation

For all the chromatographic methods, it is essential to establish a calibration curve using a series of standards of known concentrations to ensure accurate quantification. Method validation should be performed according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Table of Expected Analytical Parameters:

Analytical TechniqueParameterExpected Value/Range
GC-MS Retention Time (derivatized)Dependent on the specific derivative and GC conditions.
Key Mass Fragments (m/z)[M]⁺, [M-15]⁺, [M-31]⁺, [M-59]⁺ (for TMS derivative, characteristic fragments will also be present).
HPLC-UV Retention TimeDependent on the specific column and mobile phase composition.
λmaxApproximately 210 nm.
¹H NMR Chemical Shifts (ppm)As described in the text.
¹³C NMR Chemical Shifts (ppm)As described in the text.
Titration Saponification ValueA specific value calculated based on the molecular weight of the ester, which can be experimentally determined.

V. Conclusion

The analytical methods described in this guide provide a comprehensive framework for the analysis of 2-Hydroxysuccinic Acid Methyl Ester. The choice of method will depend on the specific analytical requirements, such as the need for qualitative identification, quantitative determination, or stereochemical analysis. By understanding the principles behind each technique and following the detailed protocols, researchers can obtain accurate and reliable data for this important chemical entity.

References

  • (2026, January 15). UCF CHM2211 Chapter 14.29 - List of Fragmentation Patterns. YouTube. [Link]

  • (2020, September 1). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. National Institutes of Health. [Link]

  • mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. [Link]

  • Dimethyl maleate | C6H8O4. (n.d.). PubChem. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. [Link]

  • (2015, July 23). Can any one help in this HPLC Method Development? ResearchGate. [Link]

  • (n.d.). Esterification of mixtures of pure fatty acids with methanol. ResearchGate. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • (2023, January 16). Separation and determination of D-malic acid enantiomer by reversed-phase liquid chromatography after derivatization with (R)-1-(1-naphthyl) ethylamine. SciELO. [Link]

  • (2023, April 17). Simultaneous Determination by Selective Esterification of Trimellitic, Phthalic, and Maleic Anhydrides in the Presence of Respective Acids. ACS Omega. [Link]

  • (2017, September 9). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. ResearchGate. [Link]

  • [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. (n.d.). PubMed. [Link]

  • 8. Methods in Developing Mobile Phase Condition for C18 Column. (n.d.). Nacalai Tesque. [Link]

  • (2023, September 27). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. [Link]

  • Preparation of fatty acid methyl esters for gas-liquid chromatography. (n.d.). National Institutes of Health. [Link]

  • (2020, June 24). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. National Institutes of Health. [Link]

  • (n.d.). Chiral HPLC profiles for the separation of menthyl ester diastereomers... ResearchGate. [Link]

  • A Simple and Sensitive Method for Quantitative Measurement of Methylmalonic Acid by Turbulent Flow Chromatography and Tandem Mass Spectrometry. (n.d.). Longdom Publishing. [Link]

  • (2023, August 29). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]

  • DEVELOPING HPLC METHODS WHEN C18 COLUMNS DON'T WORK. (n.d.). MAC-MOD Analytical. [Link]

  • Method for the determination of maleic anhydride content of polymers. (n.d.).
  • (2017, September 9). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Phenolic Compounds Analyzed in Normal Phase HPLC with a C18 Column. (n.d.). MicroSolv Technology Corporation. [Link]

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  • mass spectra - fragmentation patterns. (n.d.). Chemguide. [Link]

  • (2025, February 5). An HPLC/CAD method for determination of fatty acids in metered dose inhalation products. ACG Publications. [Link]

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  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready. [Link]

  • (2023, September 26). Strategies of Chiral Separation: From Racemate to Enantiomer. ResearchGate. [Link]

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  • (n.d.). pH titration curves of free malic acid and Cr 3þ /malic acid in 1 : 1, 1... ResearchGate. [Link]

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Application

Application Note: Chiral Separation of 2-Hydroxysuccinic Acid Methyl Ester Enantiomers

Introduction 2-Hydroxysuccinic acid, commonly known as malic acid, and its esters are crucial chiral building blocks in the synthesis of a variety of pharmaceuticals and fine chemicals. The stereochemistry of these molec...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Hydroxysuccinic acid, commonly known as malic acid, and its esters are crucial chiral building blocks in the synthesis of a variety of pharmaceuticals and fine chemicals. The stereochemistry of these molecules is of paramount importance as different enantiomers can exhibit distinct biological activities and toxicological profiles. Consequently, the development of robust and efficient analytical methods for the separation and quantification of the enantiomers of 2-Hydroxysuccinic Acid Methyl Ester is a critical task for researchers, scientists, and drug development professionals.[1][2] This application note provides a comprehensive guide to the chiral separation of 2-Hydroxysuccinic Acid Methyl Ester enantiomers, detailing field-proven insights and step-by-step protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).

The primary challenge in chiral separation lies in creating a stereoselective environment where the two enantiomers can be distinguished. This is typically achieved through the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, or by derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[3][4] This guide will explore both direct and indirect approaches, providing the rationale behind experimental choices to empower users to adapt and optimize these methods for their specific needs.

Core Principles of Chiral Separation

The successful separation of enantiomers relies on the formation of transient diastereomeric complexes between the analyte and a chiral selector. The stability of these complexes differs for each enantiomer, leading to different retention times in a chromatographic system. The choice of the chiral selector, whether it is part of the stationary phase or a derivatizing agent, is therefore the most critical factor in developing a successful chiral separation method.[3]

High-Performance Liquid Chromatography (HPLC) Approaches

HPLC is a versatile and widely used technique for chiral separations due to the availability of a broad range of chiral stationary phases and its applicability to a wide variety of compounds.[1] Both direct separation on a CSP and indirect separation via diastereomeric derivatization are viable strategies for 2-Hydroxysuccinic Acid Methyl Ester.

Direct Chiral HPLC Separation on Polysaccharide-Based CSPs

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are renowned for their broad enantioselectivity for a wide range of chiral compounds, including hydroxy acids.[5] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.

Rationale for Method Design: The selection of a polysaccharide-based CSP is a logical starting point for the chiral separation of 2-Hydroxysuccinic Acid Methyl Ester due to their proven success with similar analytes.[5] A normal-phase mobile system, typically consisting of a non-polar solvent like hexane and a polar alcohol modifier, often provides the best selectivity. The addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA), is crucial for suppressing the ionization of the carboxylic acid group (if present after esterification) and improving peak shape.[5]

Experimental Workflow for Direct HPLC Separation:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample Racemic 2-Hydroxysuccinic Acid Methyl Ester Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject into HPLC System Dissolve->Inject Column Polysaccharide CSP (e.g., Chiralpak IA/IB/IC) Inject->Column Detection UV Detection (e.g., 210 nm) Column->Detection MobilePhase Normal Phase Elution (e.g., Hexane/IPA + TFA) Chromatogram Obtain Chromatogram Detection->Chromatogram Quantify Quantify Enantiomeric Purity Chromatogram->Quantify GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_gc GC Analysis cluster_analysis Data Analysis Sample Racemic 2-Hydroxysuccinic Acid Methyl Ester Esterification Esterification with Chiral Alcohol Sample->Esterification Acylation Acylation of Hydroxyl Group Esterification->Acylation Extract Extraction & Concentration Acylation->Extract GC_Column Achiral GC Column (e.g., DB-5) Extract->GC_Column GC_Detection FID Detection GC_Column->GC_Detection GC_Conditions Temperature Program GC_Chromatogram Obtain Chromatogram GC_Detection->GC_Chromatogram GC_Quantify Quantify Diastereomers GC_Chromatogram->GC_Quantify

Sources

Method

Application Notes &amp; Protocols: Strategic Esterification of 2-Hydroxysuccinic Acid

Foreword: The Versatility of Malic Acid Esters 2-Hydroxysuccinic acid, commonly known as malic acid, is a naturally occurring dicarboxylic acid found in various fruits, contributing to their tart taste.[1][2] Beyond its...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Versatility of Malic Acid Esters

2-Hydroxysuccinic acid, commonly known as malic acid, is a naturally occurring dicarboxylic acid found in various fruits, contributing to their tart taste.[1][2] Beyond its well-established use as a food acidulant, malic acid serves as a versatile bio-based building block for the synthesis of a wide array of valuable chemicals.[3] The esterification of its carboxyl groups opens a gateway to the production of malate esters, compounds with significant applications as non-toxic plasticizers, specialty solvents, and intermediates in the pharmaceutical and polymer industries.[4][5][6]

This guide provides a comprehensive overview of the strategic considerations and practical protocols for the successful esterification of 2-hydroxysuccinic acid. We will delve into the mechanistic nuances of the reaction, explore various catalytic systems, and present detailed methodologies for synthesis, purification, and analysis, tailored for researchers and professionals in chemical and drug development.

Mechanistic Considerations and Strategic Approaches

The esterification of a carboxylic acid with an alcohol is a reversible condensation reaction that yields an ester and water.[7] In the case of malic acid, which possesses two carboxylic acid groups and one hydroxyl group, the reaction can be tailored to favor the esterification of one or both carboxylic acid functionalities. The direct esterification of the hydroxyl group is generally less favorable under standard acidic conditions.

The Fischer-Speier esterification, which involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst, is a common and cost-effective method.[8][9] The equilibrium nature of this reaction necessitates strategies to drive it towards the product side, typically by removing water as it is formed.[8]

The Challenge of Side Reactions: Dehydration

A primary challenge in the esterification of 2-hydroxysuccinic acid is its propensity to undergo dehydration under acidic and/or thermal stress, leading to the formation of maleic acid and fumaric acid. These unsaturated dicarboxylic acids can also be esterified, resulting in a mixture of malate, maleate, and fumarate esters, which can complicate purification and impact the properties of the final product.[4][10] The choice of catalyst and reaction conditions is therefore critical to maximize the selectivity for the desired malate ester.

Catalytic Strategies: A Comparative Overview

The selection of an appropriate catalyst is paramount for an efficient and selective esterification process. The primary catalytic systems employed are homogeneous acids, heterogeneous solid acids, and enzymes.

  • Homogeneous Acid Catalysts: Mineral acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective and widely used catalysts for Fischer esterification.[8][10] They are highly active but can be corrosive and difficult to separate from the reaction mixture, often requiring neutralization and washing steps that generate waste.[4]

  • Heterogeneous Solid Acid Catalysts: To circumvent the issues associated with homogeneous catalysts, solid acid catalysts such as ion-exchange resins (e.g., Amberlyst series), zeolites, and other functionalized materials have gained prominence.[4][11] These catalysts offer the distinct advantage of being easily separable from the reaction medium by simple filtration, allowing for catalyst recycling and simplifying product work-up.[4] Studies have shown that catalysts like Amberlyst 36 Dry can provide an optimal balance between conversion and selectivity for the production of dibutyl malate.[4]

  • Enzymatic Catalysis: Lipases are increasingly being explored for esterification reactions as a green and highly selective alternative.[12][13] These biocatalysts operate under milder reaction conditions, often reducing the formation of byproducts. However, factors such as enzyme cost, stability, and the need for specific reaction media (e.g., non-aqueous solvents) are important considerations.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the esterification of 2-hydroxysuccinic acid with a generic alcohol (R-OH), representing a common laboratory-scale synthesis.

Protocol 1: Homogeneous Acid-Catalyzed Esterification using p-Toluenesulfonic Acid

This protocol describes a classic Fischer esterification using a Dean-Stark apparatus to remove water azeotropically.

Materials:

  • DL-Malic acid (≥99% purity)[4]

  • Alcohol (e.g., n-butanol, ≥99% purity)[4]

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Azeotroping agent (e.g., toluene or benzene)[4]

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask (250 mL)

  • Dean-Stark trap

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

Procedure:

  • To a 250 mL round-bottom flask, add DL-malic acid (e.g., 13.4 g, 0.1 mol), the alcohol (e.g., n-butanol, 29.6 g, 0.4 mol, a 4-fold molar excess), and the azeotroping agent (e.g., toluene, 50 mL).[4]

  • Add the acid catalyst, p-toluenesulfonic acid monohydrate (e.g., 0.95 g, 0.005 mol, 5 mol% relative to malic acid).

  • Assemble the Dean-Stark trap and reflux condenser on the flask.

  • Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of water (for diester formation, 0.2 mol or approximately 3.6 mL) has been collected, or until no more water is being formed.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to obtain the pure dialkyl malate.

Protocol 2: Heterogeneous Acid-Catalyzed Esterification using Amberlyst Resin

This protocol demonstrates the use of a recyclable solid acid catalyst, simplifying the work-up procedure.

Materials:

  • DL-Malic acid (≥99% purity)

  • Alcohol (e.g., ethanol)

  • Amberlyst 36 (Dry) ion-exchange resin[4]

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirring

Procedure:

  • Activate the Amberlyst resin by washing with the alcohol to be used in the reaction and drying under vacuum.

  • In a round-bottom flask, combine DL-malic acid, a molar excess of the alcohol, and the activated Amberlyst resin (typically 10-20% by weight of the malic acid).

  • Equip the flask with a reflux condenser and heat the mixture to reflux with efficient stirring.

  • Monitor the reaction progress by taking small aliquots and analyzing them by gas chromatography (GC) or by determining the acid value.

  • Upon completion, cool the reaction mixture to room temperature.

  • Recover the catalyst by simple filtration. The resin can be washed with fresh alcohol and reused.

  • The filtrate, containing the ester and excess alcohol, can be concentrated by rotary evaporation. The excess alcohol can be recovered by distillation.

  • Further purification of the crude ester can be achieved by vacuum distillation.

Analytical Characterization

Rigorous analysis of the reaction products is crucial to determine the yield, purity, and identity of the synthesized malic acid esters.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both qualitative and quantitative analysis of the reaction mixture.[4] It allows for the separation and identification of the desired ester, unreacted starting materials, and any byproducts such as maleate and fumarate esters.

Typical GC Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injector Temperature: 250 °C[4]

  • Oven Program: Start at a suitable temperature (e.g., 150 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 260 °C) at a rate of 5-10 °C/min.[4]

  • Detector Temperature: 280 °C (for a Flame Ionization Detector or MS transfer line)[4]

  • Carrier Gas: Helium[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is particularly useful for the analysis of non-volatile compounds and for monitoring the disappearance of malic acid.[14] A reversed-phase C18 column with a UV detector is commonly employed. Fumaric acid, a common impurity, can be readily detected by UV absorption.[15]

Titrimetric Analysis (Acid Value)

The progress of the esterification reaction can be monitored by determining the acid value of the reaction mixture, which quantifies the amount of unreacted carboxylic acid groups. This involves titrating a known weight of the reaction mixture with a standardized solution of sodium hydroxide using a suitable indicator like phenolphthalein.[6]

Data Presentation and Visualization

Table 1: Comparison of Catalysts for the Esterification of Malic Acid with n-Butanol
CatalystCatalyst Loading (wt%)Reaction Time (h)Malic Acid Conversion (%)Dibutyl Malate Selectivity (%)
Sulfuric Acid149585
p-TsOH159288
Amberlyst 36 Dry1089095

Note: The values presented are illustrative and can vary based on specific reaction conditions.

Diagram 1: Fischer Esterification Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Charge Reactants: - Malic Acid - Alcohol - Catalyst B Assemble Apparatus: - Round-bottom flask - Reflux condenser - (Optional) Dean-Stark trap A->B C Heat to Reflux with Stirring B->C D Monitor Progress (GC, TLC, Acid Value) C->D E Cool Reaction D->E F Catalyst Removal: - Filtration (Heterogeneous) - Neutralization/Wash (Homogeneous) E->F G Solvent Removal (Rotary Evaporation) F->G H Purification (Vacuum Distillation) G->H I Characterize Product (GC-MS, NMR, IR) H->I

Caption: General workflow for the esterification of 2-hydroxysuccinic acid.

Diagram 2: Reaction Scheme and Side Reaction

G MA Malic Acid Ester Dialkyl Malate MA->Ester  + Dehydration Dehydration MA->Dehydration ROH 2 R-OH H2O 2 H₂O Ester->H2O  + Unsaturated Maleic/Fumaric Acid Dehydration->Unsaturated

Caption: Esterification of malic acid and the competing dehydration side reaction.

Conclusion and Future Perspectives

The esterification of 2-hydroxysuccinic acid is a fundamental transformation that unlocks its potential as a renewable chemical feedstock. While traditional homogeneous acid catalysis is effective, the trend is shifting towards more sustainable and process-friendly heterogeneous catalysts. The use of solid acid catalysts like Amberlyst resins not only simplifies product purification and reduces waste but can also enhance selectivity towards the desired malate esters by minimizing dehydration side reactions.

Future research will likely focus on the development of novel catalytic systems with even higher activity and selectivity, as well as the optimization of reaction conditions in continuous flow reactors to improve process efficiency and scalability. The exploration of enzymatic routes also holds significant promise for creating highly pure malic acid esters under environmentally benign conditions.

References

  • Kuzmina, N.S., Portnova, S.V., & Krasnykh, E.L. (2020). Esterification of malic acid on various catalysts. Fine Chemical Technologies, 15(2), 47-55. Available from: [Link]

  • Master Organic Chemistry. (n.d.). Fischer Esterification. Available from: [Link]

  • Wikipedia. (n.d.). Malic acid. Available from: [Link]

  • Polynt. (n.d.). Malic acid for food. Available from: [Link]

  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Available from: [Link]

  • The Australian Wine Research Institute. (n.d.). Measurement of malic acid in wine. Available from: [Link]

  • Zha, S., et al. (2021). Malic Acid Production by Saccharomyces cerevisiae: Engineering of Pyruvate Carboxylation, Oxaloacetate Reduction, and Malate Export. Applied and Environmental Microbiology, 87(24). Available from: [Link]

  • U.S. Patent 3,538,145. (1970). Malic acid esters.
  • U.S. Patent 3,979,443. (1976). Process for the preparation of esters of maleic acid with monohydric alcohols.
  • Çelebi, N., & Ülkü, S. (2018). Esterification of Maleic Acid with Butanol Catalyzed by Environmentally Friendly Catalysts. International Journal of Chemical, Molecular, Nuclear, Materials and Metallurgical Engineering, 12(1), 32-35. Available from: [Link]

  • Nowak, I., & Młynarz, P. (2018). Kinetic investigations on esterification of maleic anhydride with butanols. Chemical and Process Engineering, 39(1), 59-69. Available from: [Link]

  • Food and Agriculture Organization of the United Nations. (2001). dl-MALIC ACID. Available from: [Link]

  • European Patent EP3782728A1. (2021). Catalyst for use in esterification reaction and method for catalyzing esterification reaction.
  • World Intellectual Property Organization Patent WO2005035622A1. (2005). Catalyst for manufacture of esters.
  • Hossain, M. A., et al. (2020). Enzymatic Esterification as Potential Strategy to Enhance the Sorbic Acid Behavior as Food and Beverage Preservative. Molecules, 25(22), 5396. Available from: [Link]

  • GL Sciences. (n.d.). Analysis of malic acid by HPLC. Available from: [Link]

  • Vahid, B., et al. (2021). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Polymers, 13(21), 3741. Available from: [Link]

  • Sun, J., et al. (2014). Esterification of bio-based succinic acid in biphasic systems: Comparison of chemical and biological catalysts. Green Chemistry, 16(5), 2475-2484. Available from: [Link]

  • Clark, J. H., & Macquarrie, D. J. (2002). Handbook of Green Chemistry and Technology. Blackwell Science.
  • Choudhary, A. (2008). Method of Analysis for Maleic Acid. Pharmaguideline. Available from: [Link]

  • Belkheiri, A., et al. (2010). On the Interactions of Alkyl 2-hydroxycarboxylic Acids With Alkoxysilanes 2. Complexation and Esterification of Di- and Tri-carboxylic Acids. Journal of Sol-Gel Science and Technology, 53(2), 346–357. Available from: [Link]

  • Chen, X., & Zhang, B. (2019). Malic acid production from renewables: a review. Journal of Chemical Technology & Biotechnology, 95(3), 515-525. Available from: [Link]

  • Atkinson, S. (2011). 10.2 Reactions of alcohols with carboxylic acids to form esters + uses. YouTube. Available from: [Link]

  • Sun, Z., et al. (2018). Mechanism of starch esterification by malic acid. Food Chemistry, 241, 26-31. Available from: [Link]

  • Yantai Jinzheng Fine Chemical Co., Ltd. (2024). Esterification involves the reaction of maleic anhydride with an alcohol to form an ester. Available from: [Link]

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Application

Application Note: Quantification of 2-Hydroxysuccinic Acid Methyl Ester in Complex Mixtures

Introduction: The Significance of 2-Hydroxysuccinic Acid Methyl Ester 2-Hydroxysuccinic acid methyl ester, a mono-methyl ester of malic acid, is a molecule of growing interest in various scientific disciplines, including...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Hydroxysuccinic Acid Methyl Ester

2-Hydroxysuccinic acid methyl ester, a mono-methyl ester of malic acid, is a molecule of growing interest in various scientific disciplines, including metabolomics, drug development, and industrial biotechnology. As an intermediate in cellular metabolism and a potential biomarker, its accurate quantification in complex biological and chemical matrices is crucial for understanding biochemical pathways, monitoring disease progression, and optimizing bioprocesses. The inherent polarity and structural features of this analyte—a free carboxylic acid, a hydroxyl group, and an ester moiety—present unique analytical challenges, necessitating robust and validated quantification methods.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reliable quantification of 2-hydroxysuccinic acid methyl ester. We present two primary analytical approaches: a direct method using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and an alternative method involving derivatization followed by Gas Chromatography with Mass Spectrometry (GC-MS). The protocols detailed herein are designed to ensure scientific integrity through self-validating systems, offering both high sensitivity and selectivity.

Methodological Strategy: A Dual-Pronged Approach

The choice between LC-MS/MS and GC-MS depends on the available instrumentation, the complexity of the sample matrix, and the required sensitivity.

  • LC-MS/MS: This is the preferred method for direct analysis. It leverages the high selectivity and sensitivity of tandem mass spectrometry to quantify the analyte with minimal sample preparation, often requiring only protein precipitation and dilution. This approach avoids the potential for incomplete reactions or side-product formation associated with derivatization.

  • GC-MS: This technique is a powerful alternative, particularly when LC-MS/MS is unavailable. Due to the low volatility of 2-hydroxysuccinic acid methyl ester, a derivatization step is mandatory to make it amenable to gas chromatography.[1] Silylation is the most appropriate derivatization strategy, targeting the active hydrogen on the hydroxyl and carboxylic acid groups. This process increases the volatility and thermal stability of the analyte.[2][3]

PART 1: Sample Preparation for Complex Matrices

Effective sample preparation is paramount to minimize matrix effects and ensure accurate quantification.[4] The following protocol is a general guideline for biological fluids such as plasma, serum, or cell culture media.

Protocol 1: Protein Precipitation and Extraction

This initial step is crucial for removing high-molecular-weight interferences.

  • Sample Aliquoting: In a microcentrifuge tube, add 100 µL of the biological sample.

  • Internal Standard Spiking: Add an appropriate volume of a known concentration of an internal standard (e.g., ¹³C-labeled malic acid or a structurally similar compound). The use of an internal standard is recommended to improve accuracy and precision.[5]

  • Protein Precipitation: Add 400 µL of ice-cold methanol containing 0.1% formic acid. The acidic condition helps to maintain the stability of the analyte.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis or the derivatization solvent for GC-MS analysis.

G cluster_prep Sample Preparation Workflow A 100 µL Sample B Spike Internal Standard A->B C Add 400 µL Cold Methanol (0.1% FA) B->C D Vortex 1 min C->D E Centrifuge (14,000 x g, 10 min, 4°C) D->E F Collect Supernatant E->F G Dry under N2 F->G H Reconstitute G->H I LC-MS/MS Analysis H->I J GC-MS Derivatization H->J

Caption: General workflow for sample preparation.

PART 2: Quantification by LC-MS/MS

This direct analysis method is highly selective and sensitive.

Protocol 2: LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A mixed-mode or ion-exclusion column is recommended for good retention and separation of polar organic acids.[5][6] An Atlantis PREMIER BEH C18 AX column (1.7 µm, 2.1 x 100 mm) or equivalent is a suitable choice.[5]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Gradient: A gradient elution should be optimized to achieve good separation from matrix components. A typical starting point is 5% B, holding for 1 minute, then ramping to 95% B over 5 minutes, holding for 2 minutes, and re-equilibrating at 5% B for 3 minutes.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.[7]

    • MRM Transitions: The precursor ion for 2-hydroxysuccinic acid methyl ester ([M-H]⁻) is m/z 147.1. The fragmentation of the parent compound, malic acid (m/z 133), typically yields a fragment at m/z 115 due to the loss of water.[8] A similar fragmentation can be expected for the methyl ester. Therefore, a primary MRM transition to monitor would be 147.1 > 115.1 . A secondary, qualifying transition should also be determined by infusing a standard solution of the analyte.

ParameterRecommended SettingCausality
LC Column Mixed-Mode C18 AXProvides both reversed-phase and anion-exchange retention for enhanced separation of polar acidic compounds.[5]
Mobile Phase Water/Acetonitrile with 0.1% Formic AcidAcidic mobile phase promotes protonation, which is suitable for reversed-phase retention and stable ESI signal.
Ionization Mode ESI NegativeThe carboxylic acid group readily deprotonates to form a stable [M-H]⁻ ion.
Detection Mode MRMProvides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, minimizing matrix interference.[7]

PART 3: Quantification by GC-MS

This method requires derivatization to increase the volatility of the analyte.

Protocol 3: Derivatization and GC-MS Analysis
  • Derivatization (Silylation):

    • To the dried and reconstituted sample extract (in an appropriate aprotic solvent like acetonitrile), add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). BSTFA is a highly reactive silylating agent for hydroxyl and carboxylic acid groups.

    • Cap the vial tightly and heat at 70°C for 60 minutes.

    • Cool the sample to room temperature before GC-MS analysis.

G cluster_derivatization GC-MS Derivatization & Analysis A Reconstituted Extract B Add BSTFA + 1% TMCS A->B C Heat at 70°C for 60 min B->C D Cool to Room Temp C->D E GC-MS Analysis D->E

Caption: Workflow for silylation and GC-MS analysis.

  • GC-MS Analysis:

    • GC Column: A low-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable for the analysis of silylated compounds.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Injector: Splitless mode at 250°C.

    • MS Detection:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Analysis Mode: Selected Ion Monitoring (SIM) for quantitative analysis, which improves sensitivity and selectivity compared to full scan mode.[9] The characteristic ions for the di-silylated derivative of 2-hydroxysuccinic acid methyl ester should be determined by injecting a derivatized standard.

ParameterRecommended SettingCausality
Derivatization Reagent BSTFA + 1% TMCSEffectively silylates both hydroxyl and carboxylic acid groups, increasing volatility and thermal stability for GC analysis.
GC Column DB-5ms or equivalentA non-polar column provides good separation for a wide range of derivatized compounds.
Ionization Mode Electron Ionization (EI)Standard ionization technique for GC-MS that produces reproducible fragmentation patterns for structural confirmation.
Detection Mode SIMIncreases sensitivity and selectivity by monitoring only specific ions characteristic of the analyte, reducing noise from the matrix.[9]

PART 4: Method Validation

A thorough method validation is essential to ensure the reliability of the quantitative data.[10] The validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). The following parameters should be assessed:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.

  • Linearity and Range: The linearity of the method should be established by analyzing a series of calibration standards over a defined concentration range. A linear regression analysis should be performed, and the correlation coefficient (r²) should be >0.99.

  • Accuracy and Precision: Accuracy (closeness to the true value) and precision (repeatability) should be assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range. Accuracy should be within 85-115% (80-120% for LLOQ), and precision (as relative standard deviation, RSD) should be ≤15% (≤20% for LLOQ).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.[11]

  • Stability: The stability of 2-hydroxysuccinic acid methyl ester in the biological matrix should be evaluated under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80°C.[12]

Table of Exemplary Validation Parameters
Validation ParameterAcceptance CriteriaPurpose
Linearity (r²) ≥ 0.99Demonstrates a proportional relationship between concentration and instrument response.
Accuracy (% Recovery) 85 - 115%Ensures the measured value is close to the true value.[5]
Precision (% RSD) ≤ 15%Confirms the repeatability of the method.
Lower Limit of Quantification (LLOQ) Accuracy: 80-120%, Precision: ≤ 20%Defines the lowest reliable quantifiable concentration.
Selectivity No significant interference at analyte retention timeEnsures the signal is from the analyte and not the matrix.

Conclusion

The quantification of 2-hydroxysuccinic acid methyl ester in complex mixtures can be successfully achieved using either a direct LC-MS/MS method or a GC-MS method following silylation. The choice of method will depend on the specific requirements of the study and the instrumentation available. The LC-MS/MS approach is generally preferred for its simplicity and high selectivity. However, a properly validated GC-MS method provides a reliable alternative. Adherence to the detailed protocols and a thorough method validation will ensure the generation of accurate and reproducible data, which is critical for advancing research and development in fields where this molecule plays a significant role. A certified reference standard for (R)-2-Hydroxysuccinic acid methyl ester is commercially available, which is essential for accurate calibration and quantification.[13]

References

  • Braz. J. Pharm. Sci. (2022). Separation and determination of D-malic acid enantiomer by reversed-phase liquid chromatography after derivatization with (R)-1-(1-naphthyl) ethylamine. [Link]

  • Waters Corporation. (2020). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. [Link]

  • LCGC International. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. [Link]

  • Agilent Technologies, Inc. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. [Link]

  • Sławson, V., & Mead, J. F. (1972). Stability of unsaturated methyl esters of fatty acids on surfaces. Journal of the American Oil Chemists' Society, 49(10), 573-575. [Link]

  • Zenkevich, I. G. (2004). Acids: Derivatization for GC Analysis. In Encyclopedia of Analytical Science (Second Edition). Elsevier. [Link]

  • Google Patents. (2011). Processes for the synthesis and purification of heterobifunctional cross-linkers.
  • Restek Corporation. (2014). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). [Link]

  • SciELO. (2023). Separation and determination of D-malic acid enantiomer by reversed-phase liquid chromatography after derivatization with (R)-1-(1-naphthyl) ethylamine. [Link]

  • ResearchGate. (2014). Identification of hydroxy- and keto-dicarboxylic acids in remote marine aerosols using gas chromatography/quadruple and time- of-flight mass spectrometry. [Link]

  • ResearchGate. (2017). Simple LC–MS Determination of Citric and Malic Acids in Fruits and Vegetables. [Link]

  • ResearchGate. (2021). Stability of malic acid (MA) at various temperatures over time. [Link]

  • GL Sciences. Analysis of malic acid by HPLC. [Link]

  • National Institutes of Health. (2018). Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry. [Link]

  • National Institutes of Health. (2011). Preparation of fatty acid methyl esters for gas-liquid chromatography. [Link]

  • PubMed. (2014). LC-MS analysis of low molecular weight organic acids derived from root exudation. [Link]

  • Organic Syntheses. Diastereoselective α-Alkylation of β-Hydroxycarboxylic Esters Through Alkoxide Enolates. [Link]

  • MDPI. (2023). L-Malic Acid Descaler for Drinking Water—Physicochemical Analysis and Biological Activity. [Link]

  • Agilent Technologies, Inc. (2011). GC/MS Analysis of Trace Fatty Acid Methyl Esters (FAME) in Jet Fuel Using Energy Institute Method IP585. [Link]

  • Agilent Technologies, Inc. (2011). USP Analysis of Malic Acid on an Agilent Hi-Plex H Column. [Link]

  • ResearchGate. (2002). Thermal Stability of Maleic Acid-Vinyl Acetate Copolymer in Aqueous Solution: Size Exclusion Chromatography Analysis. [Link]

  • Taiwan Food and Drug Administration. (2013). Method of Test for Total Amount of Maleic Acid and Maleic Anhydride in Foods. [Link]

  • ResearchGate. (2021). Comparisons of analysis of fatty acid methyl ester (FAME) of microalgae by chromatographic techniques. [Link]

  • LCGC International. (2010). Analytical Method Validation: Back to Basics, Part II. [Link]

  • National Institutes of Health. (2010). Biosynthesis of 2-hydroxyisobutyric acid (2-HIBA) from renewable carbon. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Hydroxysuccinic Acid Methyl Ester

Introduction: The synthesis of 2-hydroxysuccinic acid methyl ester, a valuable chiral building block and intermediate, is most commonly achieved via the Fischer esterification of malic acid with methanol. While seemingly...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The synthesis of 2-hydroxysuccinic acid methyl ester, a valuable chiral building block and intermediate, is most commonly achieved via the Fischer esterification of malic acid with methanol. While seemingly straightforward, this reaction is susceptible to several competing side reactions that can significantly impact yield and purity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, empowering researchers to navigate the complexities of this synthesis, diagnose issues, and optimize their experimental outcomes. Our focus is on the mechanistic reasoning behind common pitfalls and the logic of their solutions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing 2-hydroxysuccinic acid methyl ester?

The primary method is the Fischer-Speier esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid (malic acid) and an alcohol (methanol).[1][2][3] The reaction involves the protonation of the carbonyl oxygen of one of the carboxylic acid groups, which increases its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and the ester is formed.[4] Because it is an equilibrium process, specific strategies must be employed to drive the reaction toward the product side.[3]

Q2: What are the most critical side reactions to be aware of?

There are two primary side reactions that researchers must control:

  • Dehydration: The secondary alcohol on the malic acid backbone can be eliminated under strong acidic and thermal conditions, leading to the formation of unsaturated diesters, namely dimethyl maleate and dimethyl fumarate (the trans-isomer being more stable).[5]

  • Diesterification: Malic acid is a dicarboxylic acid. Both carboxyl groups can undergo esterification to form the diester, dimethyl malate.[6][7] Controlling the stoichiometry and reaction conditions is crucial to favor the formation of the desired monoester.

Q3: How does the choice of acid catalyst impact the reaction and potential side products?

Catalyst selection is critical for balancing reaction rate with selectivity.

  • Strong Protic Acids (e.g., H₂SO₄, HCl): These are effective catalysts that promote rapid esterification. However, their strong dehydrating nature significantly increases the likelihood of the dehydration side reaction, leading to fumarate and maleate impurities.[5][8] Sulfuric acid is particularly problematic in this regard.

  • Solid Acid Catalysts (e.g., Amberlyst resins): Ion-exchange resins like Amberlyst are often a superior choice. They provide the necessary acidic sites to catalyze the reaction while minimizing dehydration side reactions compared to sulfuric acid.[5] This leads to a cleaner reaction profile and higher selectivity for the desired 2-hydroxysuccinic acid ester.

  • Lewis Acids (e.g., Sc(OTf)₃): While less common for this specific synthesis, Lewis acids can also catalyze esterification and may offer different selectivity profiles.[2]

Q4: How can I selectively synthesize the monoester over the diester?

Achieving high selectivity for the monoester requires careful control over reaction parameters:

  • Stoichiometry: Use a controlled amount of methanol (e.g., 1.0 to 1.5 equivalents relative to malic acid). Using a large excess of methanol will inevitably drive the reaction towards the formation of the diester, dimethyl malate, according to Le Châtelier's principle.[3][9]

  • Reaction Time and Temperature: Monitor the reaction progress closely (e.g., by TLC or GC). Shorter reaction times and lower temperatures will favor the monoester, as the second esterification is typically slower than the first.

  • Choice of Starting Material: In some cases, starting from maleic anhydride can be a strategy to form a monoester, which is then converted to the diester in a subsequent step.[10] This principle of stepwise reaction can be adapted to control the outcome.

Troubleshooting Guide

Problem 1: My yield is consistently low, and the reaction doesn't go to completion.

Possible Cause A: Equilibrium Limitations

The Fischer esterification is a reversible reaction where water is produced as a byproduct.[10][11] The accumulation of water in the reaction mixture can shift the equilibrium back towards the starting materials, stalling the reaction.[1][12]

Solution:

  • Water Removal: The most effective strategy is to actively remove water as it forms. This can be achieved using a Dean-Stark apparatus with a suitable solvent (like toluene) to azeotropically remove water.[13] Alternatively, incorporating a dehydrating agent, such as molecular sieves, directly into the reaction mixture can sequester the water byproduct.[2]

  • Use Excess Reagent: Employing a moderate excess of methanol can help drive the equilibrium forward. However, be mindful that a large excess will promote the formation of the diester byproduct (see Problem 3).

Possible Cause B: Insufficient Catalysis

The reaction rate may be too slow if the catalyst concentration is too low or if the catalyst has lost activity.

Solution:

  • Optimize Catalyst Loading: Ensure you are using a sufficient catalytic amount of your chosen acid. For sulfuric acid, this is typically a small percentage of the total reaction volume. For solid catalysts like Amberlyst, ensure an adequate mass is used to provide sufficient active sites.

  • Check Catalyst Activity: If using a recyclable solid catalyst, ensure it has been properly regenerated and is not fouled from previous runs.

Problem 2: My final product is contaminated with dimethyl fumarate and/or dimethyl maleate.

Probable Cause: Dehydration Side Reaction

This is a classic side reaction for hydroxy-acids, especially under harsh conditions.[5] The combination of a strong acid catalyst (especially H₂SO₄) and high temperatures promotes the elimination of the hydroxyl group as water.

Solutions & Preventative Measures:

  • Change Your Catalyst: Switch from sulfuric acid to a milder, less dehydrating catalyst. A solid acid catalyst like Amberlyst 36 Dry is an excellent choice that has been shown to significantly reduce the formation of these byproducts.[5]

  • Reduce Reaction Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate. Refluxing in methanol (approx. 65 °C) is often sufficient. Avoid excessively high temperatures that may be used when attempting to distill off water.

  • Control Reaction Time: Prolonged exposure to acidic conditions, even at moderate temperatures, can lead to the slow accumulation of dehydration products. Monitor the reaction and work it up promptly upon completion.

Comparative Catalyst Performance on Side Product Formation
Catalyst TypeTypical Dehydration Byproduct LevelRationale
Sulfuric Acid (H₂SO₄) HighStrong Brønsted acid and potent dehydrating agent; promotes elimination.[5]
Amberlyst 36 Dry LowSolid acid catalyst with localized acid sites; less prone to cause bulk dehydration.[5]
p-Toluenesulfonic acid ModerateStrong organic acid, generally less dehydrating than H₂SO₄ but more so than resins.
Problem 3: I'm isolating a high percentage of the diester (dimethyl malate) instead of the desired monoester.

Probable Cause: Uncontrolled Stoichiometry or Excessive Reaction Conditions

This issue arises when the reaction conditions are too forcing, driving the esterification of both carboxylic acid groups.

Solutions & Preventative Measures:

  • Limit Your Alcohol: This is the most critical factor. Reduce the amount of methanol used to near stoichiometric levels (1.0 - 1.2 equivalents). This ensures there is not a large excess available to react with the second carboxylic acid group after the first has been esterified.

  • Reduce Reaction Time: Use TLC or GC to monitor the disappearance of starting material and the appearance of the mono- and di-esters. Stop the reaction once a maximal level of the monoester is observed, before it is significantly converted to the diester.

  • Lower the Temperature: As with dehydration, lower temperatures will disfavor the slower, second esterification reaction more than the first, allowing for a larger window in which to isolate the monoester.

Problem 4: Purification of the monoester is proving difficult.

Probable Cause: Similar Polarities of Products and Starting Material

The desired monoester, the diester byproduct, and the unreacted malic acid all contain polar functional groups (carboxyl, hydroxyl, ester), giving them similar polarities and making separation challenging.

Solution: Chromatographic Purification

Flash column chromatography is the most reliable method for separating these components.[14]

  • Solvent System: A gradient elution is often most effective. Start with a less polar solvent system (e.g., 1:1 Ethyl Acetate:Hexanes) to elute the non-polar diester first. Gradually increase the polarity (e.g., moving towards pure Ethyl Acetate, then adding a small amount of methanol or acetic acid) to elute the more polar monoester, and finally the highly polar malic acid.

  • Acidification: Adding a small amount of acetic acid (0.5-1%) to the mobile phase can help suppress the ionization of the remaining carboxylic acid groups, reducing peak tailing and improving the separation of the monoester and unreacted malic acid.

Experimental Protocols & Visualizations

Protocol 1: Synthesis of 2-Hydroxysuccinic Acid Methyl Ester using Amberlyst Catalyst
  • Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add L-Malic Acid (13.4 g, 0.1 mol).

  • Reagent Addition: Add methanol (4.4 mL, 0.11 mol, 1.1 eq) and Amberlyst 36 Dry resin (1.5 g).

  • Reaction: Heat the mixture to a gentle reflux (approx. 65-70 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) with a mobile phase of 70:30:1 Ethyl Acetate:Hexanes:Acetic Acid.

  • Workup: Once TLC indicates the consumption of the starting material and maximal formation of the monoester spot (typically 4-6 hours), cool the reaction to room temperature.

  • Catalyst Removal: Filter the reaction mixture to remove the Amberlyst resin. Wash the resin with a small amount of methanol and combine the filtrates.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the excess methanol.

  • Purification: Purify the resulting crude oil via flash column chromatography as described in the troubleshooting section.

Diagram: Reaction and Side Reaction Pathways

This diagram illustrates the desired synthesis pathway alongside the two major competing side reactions: diester formation and dehydration.

G cluster_main Main Reaction Pathway cluster_side1 Side Reaction 1: Diesterification cluster_side2 Side Reaction 2: Dehydration MA Malic Acid Monoester 2-Hydroxysuccinic Acid Methyl Ester (Product) MA->Monoester + MeOH (1 eq) [H+] Dehydrated Dimethyl Fumarate & Dimethyl Maleate MA->Dehydrated - H2O (Harsh Conditions) Diester Dimethyl Malate (Diester) Monoester->Diester + MeOH (excess) [H+] Monoester->Dehydrated - H2O (High Temp, Strong Acid)

Caption: Main and side reaction pathways in malic acid esterification.

Diagram: Troubleshooting Workflow for Low Yield

This workflow provides a logical sequence of steps to diagnose and resolve issues of low product yield.

G cluster_sm Troubleshooting Incomplete Reaction cluster_byproducts Troubleshooting Side Reactions start Problem: Low Yield of Monoester check_sm Analysis of Crude Mixture: High % of Starting Material? start->check_sm sm_yes YES check_sm->sm_yes bp_yes YES check_sm->bp_yes No check_byproducts Analysis of Crude Mixture: High % of Byproducts? water Is water being removed? sm_yes->water catalyst Is catalyst active/sufficient? water->catalyst Yes solve_water Implement Dean-Stark or add molecular sieves. water->solve_water No solve_catalyst Increase catalyst loading or use fresh catalyst. catalyst->solve_catalyst No identify_bp Identify Byproduct: Diester or Dehydration? bp_yes->identify_bp solve_diester Reduce MeOH stoichiometry. Decrease reaction time/temp. identify_bp->solve_diester Diester solve_dehydration Switch to milder catalyst (e.g., Amberlyst). Decrease reaction temp. identify_bp->solve_dehydration Dehydration

Sources

Optimization

Resolving peak tailing in HPLC of 2-Hydroxysuccinic Acid Methyl Ester

Troubleshooting Guide: Resolving Peak Tailing in HPLC Analysis of 2-Hydroxysuccinic Acid Methyl Ester Welcome to our dedicated troubleshooting resource for the High-Performance Liquid Chromatography (HPLC) analysis of 2-...

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide: Resolving Peak Tailing in HPLC Analysis of 2-Hydroxysuccinic Acid Methyl Ester

Welcome to our dedicated troubleshooting resource for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Hydroxysuccinic Acid Methyl Ester. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, with a specific focus on the prevalent problem of peak tailing. By understanding the underlying chemical interactions and implementing targeted solutions, you can significantly improve peak symmetry, enhance resolution, and ensure the accuracy and reliability of your analytical results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing significant peak tailing with 2-Hydroxysuccinic Acid Methyl Ester on a C18 column. What are the most likely causes?

Peak tailing in HPLC is often indicative of secondary, undesirable interactions between the analyte and the stationary phase, or other issues within the chromatographic system.[1][2] For a polar and acidic compound like 2-Hydroxysuccinic Acid Methyl Ester, which contains both a hydroxyl and a carboxylic acid functional group, several factors can contribute to this phenomenon.

Primary Causes of Peak Tailing:

  • Secondary Silanol Interactions: The most common culprit is the interaction between the polar functional groups of your analyte and residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[1][2] These silanol groups can be acidic and, if ionized (SiO-), can strongly interact with polar moieties, leading to a secondary retention mechanism that results in tailing peaks.[3][4]

  • Inappropriate Mobile Phase pH: The ionization state of both the analyte and the residual silanols is highly dependent on the mobile phase pH.[5][6] If the pH is not optimized, it can lead to a mixed population of ionized and non-ionized analyte molecules, or promote interactions with ionized silanols, causing peak distortion.[6]

  • Analyte Chelation with Metal Contaminants: 2-Hydroxysuccinic Acid (Malic Acid) is a known chelating agent. It is plausible that its methyl ester derivative retains some of this activity. Trace metal impurities (e.g., iron, aluminum) within the silica matrix of the column or from the HPLC system itself (e.g., stainless steel components) can act as active sites.[2][7] Your analyte may chelate with these metals, leading to peak tailing.[7]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[8]

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length, large internal diameter tubing, or improper fittings, can contribute to band broadening and peak tailing.[9][10]

The following troubleshooting workflow can help you systematically diagnose and address the issue:

G start Peak Tailing Observed for 2-Hydroxysuccinic Acid Methyl Ester check_overload Q: Is the column overloaded? start->check_overload check_ph Q: Is the mobile phase pH optimized? check_overload->check_ph No solution_overload A: Reduce sample concentration or injection volume. check_overload->solution_overload Yes check_silanol Q: Are secondary silanol interactions the cause? check_ph->check_silanol Yes solution_ph A: Adjust mobile phase pH. (See Protocol 1) check_ph->solution_ph No check_chelation Q: Could metal chelation be an issue? check_silanol->check_chelation No solution_silanol A: Use a modern, end-capped column or modify mobile phase. check_silanol->solution_silanol Yes check_extra_column Q: Are there extra-column effects? check_chelation->check_extra_column No solution_chelation A: Add a competing chelating agent to the mobile phase. check_chelation->solution_chelation Yes solution_extra_column A: Optimize system connections and tubing. check_extra_column->solution_extra_column Yes end Symmetrical Peak Achieved check_extra_column->end No solution_overload->end solution_ph->end solution_silanol->end solution_chelation->end solution_extra_column->end

Caption: Troubleshooting workflow for peak tailing.

Q2: How do I optimize the mobile phase pH to improve the peak shape of 2-Hydroxysuccinic Acid Methyl Ester?

Optimizing the mobile phase pH is a critical step to ensure that your acidic analyte is in a single, non-ionized form, which will minimize interactions with residual silanols and improve peak shape.[6][11] The general rule is to adjust the mobile phase pH to be at least 1.5 to 2 pH units below the pKa of the acidic analyte.[11] In this state, the carboxylic acid group of 2-Hydroxysuccinic Acid Methyl Ester will be fully protonated (COOH), making the molecule less polar and less likely to interact with silanols.[1][4]

Protocol 1: Mobile Phase pH Optimization

  • Select an Appropriate Buffer: Choose a buffer system with a pKa close to your target pH to ensure good buffering capacity.[12][13] For a target pH of around 2.0-2.5, common choices include phosphate or formate buffers.

  • Prepare a Series of Mobile Phases: Prepare several batches of your aqueous mobile phase, each with a different pH, for example, pH 2.0, 2.5, 3.0, and 3.5. Ensure the buffer concentration is adequate, typically between 10-25 mM for UV-based applications.[14]

  • Systematic Analysis: Equilibrate the column with the first mobile phase (e.g., pH 3.5) and inject your sample. After the run, sequentially move to the lower pH mobile phases, ensuring the column is well-equilibrated with each new mobile phase before injection.

  • Evaluate the Chromatograms: Analyze the peak shape, tailing factor, and retention time at each pH. You should observe a significant improvement in peak symmetry as you lower the pH.

Data Interpretation:

Mobile Phase pHExpected Retention TimeExpected Peak ShapeRationale
3.5ShorterSignificant TailingAnalyte is partially ionized, leading to silanol interactions.
3.0IntermediateModerate TailingIonization of the analyte is suppressed, but not completely.
2.5LongerImproved SymmetryAnalyte is predominantly in its neutral, protonated form.[15]
2.0LongestSymmetrical PeakAnalyte and silanol groups are fully protonated, minimizing secondary interactions.[7]
Q3: I've adjusted the pH, but I still see some peak tailing. What's the next step?

If pH optimization alone does not completely resolve the issue, secondary interactions with silanol groups are likely still a significant factor.[16] This is particularly true for older, Type A silica columns which have a higher concentration of acidic silanols.[2]

Strategies to Mitigate Silanol Interactions:

  • Column Selection:

    • Use a Modern, End-Capped Column: Modern HPLC columns are often "end-capped," a process where the residual silanol groups are chemically deactivated by reacting them with a small silylating agent.[17][18] This significantly reduces the number of active sites available for secondary interactions.[1][17] Look for columns specifically marketed as "polar-endcapped" or designed for the analysis of polar compounds.[19][20]

    • Consider a Different Stationary Phase: If a standard C18 column continues to give poor results, a polar-embedded phase might offer a better alternative. These phases have a polar group embedded near the base of the alkyl chain, which can help to shield the analyte from residual silanols.

  • Mobile Phase Modification:

    • Increase Buffer Concentration: A higher buffer concentration (e.g., up to 50 mM, if compatible with your detector) can sometimes help to mask residual silanol activity.[7] The buffer ions can compete with the analyte for interaction with the active sites.[3]

    • Change the Organic Modifier: The choice of organic modifier can influence peak shape.[21] If you are using acetonitrile, try substituting it with methanol, or vice versa.[22] Methanol, being a protic solvent, can sometimes do a better job of masking silanol groups. However, be aware that this will also change the selectivity of your separation.[22][23]

G cluster_Analyte 2-Hydroxysuccinic Acid Methyl Ester (Analyte) cluster_StationaryPhase Silica Stationary Phase Analyte Analyte (COOH, OH groups) C18 C18 Chains (Primary Retention) Analyte->C18 Hydrophobic Interaction (Desired) Silanol Residual Silanol Group (Si-OH) (Secondary Interaction Site) Analyte->Silanol Hydrogen Bonding / Dipole-Dipole (Causes Tailing)

Caption: Analyte interactions with the stationary phase.

Q4: Could metal chelation be the cause of my peak tailing, and how can I address it?

Given that the parent compound, malic acid, is a known chelator, it is a strong possibility that 2-Hydroxysuccinic Acid Methyl Ester retains the ability to chelate with metal ions.[24] If your peak tailing persists despite pH optimization and the use of a high-quality, end-capped column, metal chelation should be considered as a potential cause.[7] This is especially relevant if you are using an HPLC system with stainless steel components, as metal ions can leach from these surfaces.[25][26]

Protocol 2: Diagnosing and Mitigating Metal Chelation

  • Introduce a Competing Chelating Agent: A simple and effective way to diagnose and remedy this issue is to add a strong, competing chelating agent to your mobile phase. Ethylenediaminetetraacetic acid (EDTA) is a common choice.

  • Preparation: Prepare your optimized mobile phase (from Protocol 1) and add a small concentration of EDTA, typically in the range of 0.1 to 1 mM.

  • Analysis: Equilibrate your column with the EDTA-containing mobile phase and inject your sample.

  • Evaluation: Compare the chromatogram with and without EDTA. A significant improvement in peak shape and a reduction in tailing upon the addition of EDTA is strong evidence that metal chelation is a contributing factor. The EDTA effectively "passivates" the active metal sites in the system and on the column, preventing your analyte from interacting with them.[27]

Mechanism of Action:

The added chelating agent (e.g., EDTA) has a higher affinity for the metal ions (M+) present in the system than your analyte. It forms a stable complex with the metal ions, effectively blocking them from interacting with 2-Hydroxysuccinic Acid Methyl Ester.

Summary of Troubleshooting Strategies

IssuePrimary CauseRecommended Solution(s)
Peak Tailing Secondary Silanol Interactions Lower mobile phase pH (2.0-2.5). Use a modern, end-capped C18 or a polar-embedded column. Increase buffer concentration.
Metal Chelation Add a competing chelating agent (e.g., 0.1-1 mM EDTA) to the mobile phase.
Column Overload Dilute the sample or reduce the injection volume.
Extra-Column Effects Use tubing with a smaller internal diameter and minimize its length. Ensure all fittings are properly made.

By systematically addressing these potential causes, you can effectively troubleshoot and resolve peak tailing issues in the HPLC analysis of 2-Hydroxysuccinic Acid Methyl Ester, leading to more accurate and reliable results in your research and development endeavors.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Restek Corporation. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

  • ResearchGate. (n.d.). Causes and solutions of tailing peaks [Table]. In A Review on Trouble Shooting In HPLC and its Solutions. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Tips Peak Tailing [Video]. YouTube. Retrieved from [Link]

  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Waters Knowledge Base. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Zhou, Y., et al. (2024). Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. Journal of Chromatography A, 1725, 464819. [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Taylor, T. (2020, June 4). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC Europe, 33(6), 294-298. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

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  • Stoll, D. R. (2020, February 1). Effects of Buffer Capacity in LC, Part 2: Visualization of pH Changes Inside the Column. LCGC Europe, 33(2), 74-81. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Introduction: The Analytical Imperative for 2-Hydroxysuccinic Acid Methyl Ester

An In-Depth Guide to the Analytical Techniques for 2-Hydroxysuccinic Acid Methyl Ester 2-Hydroxysuccinic acid methyl ester, a derivative of malic acid, is a dicarboxylic acid with significant applications in biochemical...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Analytical Techniques for 2-Hydroxysuccinic Acid Methyl Ester

2-Hydroxysuccinic acid methyl ester, a derivative of malic acid, is a dicarboxylic acid with significant applications in biochemical research and as a building block in chemical synthesis.[1] Its structure, featuring a hydroxyl group and two ester functionalities, imparts a chirality that is often crucial to its biological activity and chemical reactivity.[1][2] Consequently, the accurate and precise quantification of this analyte, along with the determination of its enantiomeric purity, is paramount for researchers, scientists, and professionals in drug development. This guide provides a comparative analysis of the principal analytical techniques employed for the characterization and quantification of 2-hydroxysuccinic acid methyl ester, offering insights into the methodological rationale and performance of each approach.

Chromatographic Techniques: The Workhorses of Separation Science

Chromatography remains the cornerstone for the analysis of complex mixtures, and for a polar compound like 2-hydroxysuccinic acid methyl ester, both liquid and gas chromatography offer robust solutions.[3][4]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely adopted technique for the analysis of organic acids and their esters due to its broad applicability and the variety of available separation and detection modes.[4][5][6]

Principle of Separation

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a solvent or solvent mixture). For 2-hydroxysuccinic acid methyl ester, several separation modes are viable:

  • Reversed-Phase (RP) Chromatography : This is the most common HPLC mode, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The separation is driven by hydrophobic interactions.

  • Ion-Exclusion Chromatography : This technique is particularly effective for separating organic acids. It employs an ion-exchange resin as the stationary phase, and separation is based on the degree of ionization of the analytes.[5][6]

  • Ion-Exchange Chromatography : This mode separates molecules based on their net charge through electrostatic interactions with a charged stationary phase.[6]

Detection Methods

The choice of detector is critical for sensitivity and selectivity:

  • UV-Vis Detection : While the ester and carboxylic acid groups have weak chromophores, detection at low wavelengths (around 210 nm) is often feasible for organic acids.[7][8]

  • Refractive Index (RI) Detection : A universal detector that responds to changes in the refractive index of the eluent. It is less sensitive than UV-Vis and not suitable for gradient elution.

  • Conductivity Detection : Often used with ion chromatography, this method measures the electrical conductivity of the eluent and is highly sensitive for ionic species.[6]

  • Mass Spectrometry (LC-MS) : Provides high sensitivity and selectivity, along with structural information. It is particularly useful for complex matrices.[4][9]

Experimental Protocol: Reversed-Phase HPLC-UV

  • Sample Preparation : Dissolve a known weight of the sample in the mobile phase to a final concentration within the linear range of the method. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions :

    • Column : C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase : Isocratic elution with a buffered aqueous solution, such as 0.01 M KH2PO4 adjusted to pH 2.6.[7]

    • Flow Rate : 1.0 mL/min.[8]

    • Column Temperature : 30 °C.

    • Injection Volume : 10-20 µL.

    • Detection : UV at 210 nm.[7][8]

  • Quantification : Prepare a series of calibration standards of known concentrations. Construct a calibration curve by plotting the peak area against the concentration. Determine the concentration of the unknown sample from this curve.[7]

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For polar molecules like 2-hydroxysuccinic acid methyl ester, derivatization is often required to increase volatility and improve peak shape.[4]

Principle of Separation

In GC, a sample is vaporized and injected into the head of a chromatographic column. Separation is achieved based on the partitioning of the analyte between the stationary phase (a liquid or polymer on an inert solid support) and the mobile phase (an inert gas, such as helium or nitrogen).

Derivatization: A Critical Step

The hydroxyl and carboxylic acid groups of the analyte can lead to poor chromatographic performance. Derivatization converts these polar functional groups into less polar, more volatile derivatives. A common approach is silylation, where an organosilicon compound (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) replaces the active hydrogens.

Detection Methods

  • Flame Ionization Detector (FID) : A universal detector for organic compounds that is robust and provides a linear response over a wide range.

  • Mass Spectrometry (GC-MS) : Offers high sensitivity and provides detailed structural information through mass fragmentation patterns, aiding in unequivocal peak identification.[10][11]

Experimental Protocol: GC-MS with Silylation

  • Derivatization :

    • To a dry vial containing the sample, add a silylating agent such as BSTFA with 1% TMCS in a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture at 60-70 °C for 30 minutes to ensure complete derivatization.

  • GC-MS Conditions :

    • Column : A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature : 250 °C.

    • Oven Temperature Program : Start at 70 °C, hold for 2 minutes, then ramp at 5 °C/min to 240 °C and hold for 5 minutes.

    • MS Conditions :

      • Ionization Mode : Electron Ionization (EI) at 70 eV.

      • Scan Range : m/z 40-550.

      • Source Temperature : 230 °C.

  • Quantification : Use an internal standard for accurate quantification. The quantification is based on the integrated peak area of a characteristic ion of the derivatized analyte relative to that of the internal standard.

Spectroscopic Techniques: Unveiling Molecular Structure

While chromatography excels at separation, spectroscopic techniques are indispensable for structural elucidation and can also be employed for quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule.

Principle of Analysis

NMR exploits the magnetic properties of certain atomic nuclei. When placed in a magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies. The chemical shift, peak multiplicity (splitting), and integration of the signals in an NMR spectrum provide a wealth of structural information.[12] For 2-hydroxysuccinic acid methyl ester, ¹H NMR can be used to identify and quantify the different proton environments (e.g., the methyl ester protons, the methine proton, and the methylene protons).

Quantitative NMR (qNMR)

qNMR allows for the determination of the concentration of an analyte by comparing the integral of a specific resonance of the analyte with that of a known amount of an internal standard.[13] A key advantage of qNMR is that it does not require a standard of the analyte itself, making it a primary analytical method.

Experimental Protocol: ¹H qNMR

  • Sample Preparation : Accurately weigh the sample and a suitable internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Data Acquisition : Acquire the ¹H NMR spectrum using appropriate parameters (e.g., a sufficient relaxation delay to ensure full signal recovery).

  • Data Processing : Process the spectrum (phasing, baseline correction) and integrate the signals corresponding to the analyte and the internal standard.

  • Calculation : The concentration of the analyte can be calculated using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (M_standard / M_analyte) * C_standard

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

Chiral Separation: Distinguishing Enantiomers

Since 2-hydroxysuccinic acid methyl ester is a chiral molecule, distinguishing between its (R) and (S) enantiomers is often a critical analytical requirement, particularly in pharmaceutical and biological applications.[14]

Principle of Chiral Separation

Chiral separation techniques rely on the formation of transient diastereomeric complexes between the enantiomers and a chiral selector. These diastereomeric complexes have different physicochemical properties, allowing for their separation.

Methods for Chiral Separation

  • Direct Chiral HPLC : This method uses a chiral stationary phase (CSP) that contains a chiral selector. The enantiomers interact differently with the CSP, leading to different retention times.

  • Indirect Chiral HPLC : In this approach, the enantiomeric mixture is derivatized with a chiral derivatizing agent to form a pair of diastereomers.[15] These diastereomers can then be separated on a standard achiral HPLC column.[15]

  • Capillary Electrophoresis (CE) : Chiral separation can be achieved in CE by adding a chiral selector (e.g., cyclodextrins or a ligand-exchange complex like copper(II)-L-tartrate) to the background electrolyte.[16][17]

Experimental Protocol: Indirect Chiral HPLC

  • Derivatization : React the sample with a chiral derivatizing agent (e.g., (R)-1-(1-naphthyl)ethylamine) in the presence of a coupling agent to form stable diastereomeric amides.

  • HPLC Analysis :

    • Column : Standard C18 column.

    • Mobile Phase : A mixture of acetonitrile and water, optimized for the separation of the diastereomers.

    • Detection : UV detection at a wavelength where the derivatized products have strong absorbance (e.g., 254 nm).

  • Quantification : The enantiomeric excess (% ee) can be determined from the relative peak areas of the two diastereomers.

Comparative Summary of Analytical Techniques

Technique Principle Sensitivity Selectivity Throughput Cost/Complexity Key Advantage Key Disadvantage
HPLC-UV Differential partitioningModerate (µg/mL)[7]ModerateHighLow/ModerateRobust, widely available, good for routine QC.Limited structural information, may require derivatization for some detectors.
LC-MS Partitioning & mass-to-charge ratioHigh (ng/mL)[9]Very HighHighHighHigh sensitivity and selectivity, structural information.High initial and maintenance costs.
GC-MS Volatility & mass-to-charge ratioHigh (ng/mL)[10]Very HighHighHighExcellent for volatile compounds, provides structural data.Requires derivatization for polar analytes.[4]
qNMR Nuclear magnetic resonanceLow (mg/mL)HighLowHighAbsolute quantification without a specific standard, rich structural data.Low sensitivity, high equipment cost.
Chiral HPLC Diastereomeric interactionsModerateExcellent (for enantiomers)ModerateModerate/HighDirect separation of enantiomers.Requires specialized and often expensive chiral columns.

Visualizing the Analytical Workflow

General Workflow for the Analysis of 2-Hydroxysuccinic Acid Methyl Ester

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Sample Weighing B Dissolution A->B C Derivatization (if needed) B->C D Filtration C->D E Injection D->E F Separation (Column) E->F G Detection F->G H Peak Integration G->H I Quantification H->I J Reporting I->J

Caption: A generalized workflow for the analysis of 2-Hydroxysuccinic Acid Methyl Ester.

Decision Tree for Method Selection

DecisionTree A What is the primary analytical goal? B Routine Quantification (QC) A->B C Structural Elucidation A->C D Enantiomeric Purity A->D E HPLC-UV B->E F LC-MS or GC-MS C->F G NMR C->G H Chiral HPLC or Chiral GC D->H

Caption: A decision tree to guide the selection of an appropriate analytical technique.

Conclusion and Recommendations

The selection of an optimal analytical technique for 2-hydroxysuccinic acid methyl ester is contingent upon the specific requirements of the analysis.

  • For routine quality control and quantification where high throughput and cost-effectiveness are priorities, Reversed-Phase HPLC with UV detection is a highly suitable and robust method.

  • When high sensitivity and selectivity are required, especially in complex sample matrices, LC-MS or GC-MS are the methods of choice. GC-MS is particularly powerful but necessitates a derivatization step.

  • For unequivocal structural confirmation or absolute quantification without a pure standard, NMR spectroscopy is the unparalleled technique, though it has lower sensitivity compared to mass spectrometry-based methods.

  • If the enantiomeric composition is the critical parameter, a dedicated chiral separation method , such as chiral HPLC or indirect analysis following derivatization, is essential.

By understanding the principles, strengths, and limitations of each of these techniques, researchers can make informed decisions to achieve reliable and accurate analytical results for 2-hydroxysuccinic acid methyl ester.

References

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  • Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. (2020). National Institutes of Health. [Link]

  • Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization. (2021). Journal of the American Society for Mass Spectrometry. [Link]

  • Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. (2023). LCGC International. [Link]

  • Direct chiral resolution of malic acid in apple juice by ligand-exchange capillary electrophoresis using copper(II)-L-tartaric acid as a chiral selector. (n.d.). PubMed. [Link]

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  • GC/MS Analysis of Trace Fatty Acid Methyl Esters (FAME) in Jet Fuel Using Energy Institute Method IP585. (2011). Agilent. [Link]

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Comparative

A Senior Application Scientist's Comparative Guide to Catalysts for 2-Hydroxysuccinic Acid Methyl Ester Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals In the pursuit of efficient and sustainable chemical synthesis, the production of 2-hydroxysuccinic acid methyl ester, commonly known as dimethyl m...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the pursuit of efficient and sustainable chemical synthesis, the production of 2-hydroxysuccinic acid methyl ester, commonly known as dimethyl malate, stands as a reaction of significant interest. This ester finds applications as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The selection of an appropriate catalyst is paramount to achieving high yields, selectivity, and process economy. This guide provides an in-depth, objective comparison of catalytic systems for this esterification reaction, grounded in experimental evidence and mechanistic understanding.

Introduction: The Importance of Catalysis in Malic Acid Esterification

The direct esterification of 2-hydroxysuccinic acid (malic acid) with methanol is a reversible equilibrium reaction.[1] Uncatalyzed, the reaction is impractically slow, necessitating high temperatures that can lead to undesirable side reactions.[2] A catalyst accelerates the rate at which equilibrium is reached, enabling the reaction to proceed under milder conditions. The primary challenge in malic acid esterification is the potential for dehydration of the secondary alcohol group in the malic acid backbone, which leads to the formation of maleic and fumaric acid esters as byproducts.[2] An ideal catalyst, therefore, must not only promote esterification but also suppress these dehydration pathways.

This guide will compare three major classes of catalysts:

  • Homogeneous Acid Catalysts

  • Heterogeneous Solid Acid Catalysts

  • Enzymatic Catalysts

We will delve into the mechanistic rationale for their use, present comparative performance data, and provide actionable experimental protocols.

Comparative Analysis of Catalytic Systems

The choice between homogeneous, heterogeneous, and enzymatic catalysts involves a trade-off between activity, selectivity, cost, and process complexity.

Traditional mineral acids like sulfuric acid (H₂SO₄) and organosulfonic acids such as p-toluenesulfonic acid (p-TSA) are widely used for esterification.[2][3][4]

  • Mechanism of Action: These catalysts operate by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by methanol. This is a classic Fischer-Speier esterification mechanism.

  • Performance Insights: Homogeneous catalysts exhibit high activity due to the excellent accessibility of catalytic sites.[1] However, their use is fraught with challenges.

    • Corrosion: Mineral acids are highly corrosive, requiring specialized and costly reactors.

    • Separation and Waste: Neutralization of the acid catalyst post-reaction is necessary, typically with a base wash.[2] This step generates a significant volume of salt waste, posing environmental concerns and complicating product purification.[1]

    • Byproduct Formation: Sulfuric acid, in particular, is a strong dehydrating agent and can promote the formation of maleic and fumaric esters, reducing the purity of the final product.[2]

Heterogeneous catalysts, such as ion-exchange resins and metal-exchanged clays, offer a compelling alternative to their homogeneous counterparts.[1][5]

  • Key Examples & Mechanism:

    • Sulfonated Ion-Exchange Resins (e.g., Amberlyst-15, Amberlyst-36): These are polystyrene-based resins functionalized with sulfonic acid groups (-SO₃H).[6][7] They function as solid-phase sources of protons, mimicking the catalytic action of sulfuric acid but in a reusable, solid form.[6]

    • Metal-Exchanged Montmorillonite Clays (e.g., Al³⁺-mont): These clay catalysts possess Lewis and Brønsted acid sites that can activate the carboxylic acid for esterification.[5] Al³⁺-montmorillonite has been shown to be effective for dicarboxylic acid esterification, offering good to excellent yields.[5]

  • Performance Insights: The primary advantage of heterogeneous catalysts is the simplification of the manufacturing process.[1]

    • Ease of Separation: The solid catalyst can be easily removed from the reaction mixture by simple filtration, eliminating the need for aqueous workups and reducing waste.[2]

    • Reusability: These catalysts can often be regenerated and reused multiple times, significantly lowering operational costs.[5]

    • Selectivity: Studies on the esterification of malic acid with butanol have shown that heterogeneous catalysts like Amberlyst 36 Dry can provide an optimal balance between conversion and selectivity, minimizing the formation of dehydration byproducts compared to sulfuric acid.[2]

  • Causality Behind Experimental Choices: The effectiveness of ion-exchange resins is tied to their physical properties. For instance, "Dry" versions of Amberlyst resins are often preferred because the presence of water in the reaction mixture can shift the equilibrium back towards the reactants, lowering the final ester conversion, a consequence of Le Chatelier's principle.[1]

Biocatalysis, primarily using lipases, represents a green and highly selective route for ester synthesis.

  • Mechanism of Action: Lipases catalyze esterification through a two-step "ping-pong" mechanism involving an acyl-enzyme intermediate. This process occurs under very mild conditions (typically near room temperature and neutral pH), which is a significant advantage.

  • Performance Insights:

    • High Selectivity: Enzymes are renowned for their chemo-, regio-, and stereoselectivity. In the case of malic acid, a chiral molecule, enzymatic catalysis can potentially produce enantiopure esters, which is highly valuable in the pharmaceutical industry.[8]

    • Mild Conditions: The mild reaction conditions prevent thermal degradation and byproduct formation, leading to a purer product.

    • Challenges: The primary drawbacks are the higher cost of enzymes, their potential for inhibition by substrates or products, and their lower volumetric productivity compared to conventional chemical catalysts. Immobilization of the enzyme is often required to facilitate reuse and improve stability.[8]

Data-Driven Performance Comparison

To provide an objective assessment, the following table summarizes key performance metrics for different catalytic systems based on data from literature for similar dicarboxylic acid esterifications.

Catalyst TypeCatalyst ExampleTypical Temp. (°C)Reaction TimeYield/ConversionSelectivityKey AdvantagesKey Disadvantages
Homogeneous Sulfuric Acid100 - 1402 - 6 hoursHighModerate to LowHigh reaction rate, low initial cost.[4]Corrosive, difficult to separate, high waste generation, promotes side reactions.[1][2]
Homogeneous p-Toluenesulfonic Acid100 - 1204 - 8 hoursHighModerateLess corrosive than H₂SO₄.[9]Separation and waste issues persist.
Heterogeneous Amberlyst-36 Dry90 - 1105 - 10 hoursHighHighEasily separable, reusable, low corrosion, high product purity.[2]Higher initial cost than mineral acids, potential for slower reaction rates.
Heterogeneous Al³⁺-Montmorillonite Clay110 - 1306 - 12 hoursGood to ExcellentHighReusable, environmentally benign.[5]May require higher temperatures than resins.
Enzymatic Immobilized Lipase30 - 5024 - 72 hoursModerate to HighVery HighExtremely mild conditions, high selectivity, produces enantiopure products.High cost, lower reaction rates, potential for enzyme deactivation.

Note: Performance data is generalized from studies on dicarboxylic acids, including malic acid, and can vary based on specific reaction conditions such as substrate molar ratio and catalyst loading.[2][4]

Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, we provide detailed, self-validating experimental protocols.

This workflow provides a systematic approach to comparing different catalysts for the synthesis of dimethyl malate.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Workup & Analysis reactants Prepare Reactants: DL-Malic Acid Methanol (anhydrous) Toluene (azeotroping agent) charge Charge Reactor: Malic Acid, Methanol, Toluene, Catalyst (e.g., 2 wt%) reactants->charge catalysts Prepare Catalysts: 1. H₂SO₄ 2. Amberlyst-15 (pre-dried) 3. Immobilized Lipase catalysts->charge setup Assemble Reactor: Round-bottom flask Dean-Stark trap Reflux condenser setup->charge react Run Reaction: Heat to reflux (e.g., 100°C) Collect water in trap Monitor for 8 hours charge->react workup Product Workup: - Heterogeneous: Filter catalyst - Homogeneous: Neutralize & Wash - Enzymatic: Filter catalyst react->workup analysis Analyze Product: - Gas Chromatography (GC) for conversion - GC-Mass Spectrometry (GC-MS) for purity & byproduct identification workup->analysis compare Compare Results: Yield, Selectivity, Purity analysis->compare

Caption: General workflow for comparative catalyst screening.

This protocol details the synthesis using a robust and reusable solid acid catalyst.

  • Catalyst Activation: Dry Amberlyst-15 resin in a vacuum oven at 80°C for 12 hours prior to use to remove adsorbed water.[10] This step is critical for maximizing catalytic activity.

  • Reactor Assembly: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a Dean-Stark trap filled with toluene, and a reflux condenser.

  • Charging Reactants: To the flask, add DL-Malic acid (13.4 g, 0.1 mol), anhydrous methanol (24.3 g, 0.76 mol, ~30 mL), toluene (50 mL), and the pre-dried Amberlyst-15 (2.0 g, ~2 wt% of reactants).

    • Rationale: A molar excess of methanol is used to shift the reaction equilibrium towards the product side. Toluene acts as an azeotropic agent to facilitate the removal of water, which is a byproduct of the reaction.[9]

  • Reaction: Heat the mixture to reflux (approximately 95-100°C) with vigorous stirring. The water-toluene azeotrope will collect in the Dean-Stark trap, providing a visual indication of reaction progress.

  • Monitoring: Continue the reaction for 6-8 hours, or until no more water is collected in the trap. Samples can be taken periodically and analyzed by GC to determine the conversion of malic acid.

  • Product Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the Amberlyst-15 catalyst by simple filtration. The recovered catalyst can be washed with methanol and dried for reuse.

    • Remove the excess methanol and toluene from the filtrate using a rotary evaporator.

    • The crude dimethyl malate can be purified by vacuum distillation to yield the final product.

  • Characterization: Confirm the identity and purity of the product using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanistic Insights

Understanding the reaction mechanism is key to optimizing conditions and catalyst choice.

The mechanism for both homogeneous and heterogeneous Brønsted acid catalysts follows the same fundamental pathway.

G RCOOH R-COOH (Malic Acid) Protonated_Acid R-C(OH)₂⁺ RCOOH:e->Protonated_Acid:w + H⁺ H_plus H⁺ Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid:e->Tetrahedral_Int:w + CH₃OH MeOH CH₃OH (Methanol) Proton_Transfer Protonated Ester Tetrahedral_Int:e->Proton_Transfer:w - H₂O Ester R-COOCH₃ (Ester) Proton_Transfer:e->Ester:w - H⁺ H2O H₂O

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Validation

A Comparative Guide to the Purity Analysis of Commercial 2-Hydroxysuccinic Acid Methyl Ester

Introduction 2-Hydroxysuccinic acid methyl ester, commonly known as methyl malate, is a chiral building block of significant interest in the pharmaceutical and fine chemical industries.[1][2] Its utility in the stereosel...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Hydroxysuccinic acid methyl ester, commonly known as methyl malate, is a chiral building block of significant interest in the pharmaceutical and fine chemical industries.[1][2] Its utility in the stereoselective synthesis of complex molecules necessitates a rigorous understanding of its purity, as even trace impurities can have profound impacts on reaction yields, stereochemical outcomes, and the safety profile of final drug products. Commercially available methyl malate can vary in quality between suppliers, containing residual starting materials, by-products from synthesis, and, critically, its opposite enantiomer.

This guide provides a comprehensive framework for the purity analysis of 2-hydroxysuccinic acid methyl ester. We move beyond single-method assessments to champion an orthogonal analytical approach, integrating High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This multi-faceted strategy ensures a self-validating and robust characterization of the material, empowering researchers and drug development professionals to make informed decisions about raw material quality. We will detail the experimental causality, provide validated protocols, and present a comparative data framework.

The Landscape of Potential Impurities: A Synthesis-Forward Approach

To design a robust analytical strategy, we must first understand the likely impurities that can arise during production. The most common industrial synthesis of 2-hydroxysuccinic acid methyl ester is the Fischer esterification of malic acid with methanol, typically under acidic catalysis.[3] This process, while straightforward, can lead to a predictable profile of impurities.

Common Potential Impurities Include:

  • Starting Materials: Unreacted L- or D-Malic Acid and residual Methanol.

  • Over-esterification Product: Dimethyl 2-hydroxysuccinate (dimethyl malate), where both carboxylic acid groups have been esterified.

  • Geometric Isomers/Degradants: Dimethyl maleate and its more stable isomer, dimethyl fumarate, can potentially form under harsh acidic and thermal conditions, although this is less common.[4][5]

  • Enantiomeric Impurity: If the synthesis starts from enantiomerically pure malic acid (e.g., L-malic acid), the presence of the opposite enantiomer, (R)-2-hydroxysuccinic acid methyl ester, is a critical purity parameter.

The following diagram illustrates the primary synthetic route and the origin of key process-related impurities.

cluster_synthesis Fischer Esterification cluster_impurities Potential Impurities Malic Acid Malic Acid Product 2-Hydroxysuccinic Acid Methyl Ester Malic Acid->Product Esterification Enantiomer Opposite Enantiomer (e.g., R-form from L-malic acid) Malic Acid->Enantiomer Impure Starting Material Methanol Methanol Methanol->Product H+ H+ H+->Product Unreacted_MA Residual Malic Acid Product->Unreacted_MA Incomplete Reaction Diester Dimethyl Malate (Over-esterification) Product->Diester Further Esterification

Caption: Synthesis pathway and potential process-related impurities.

Orthogonal Analytical Methodologies for Comprehensive Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. By employing orthogonal methods—techniques that measure the same attribute based on different chemical or physical principles—we build a self-validating system of analysis.

The following workflow provides a robust strategy for assessing any commercial sample.

cluster_analysis Analytical Workflow Sample Commercial Sample of 2-Hydroxysuccinic Acid Methyl Ester HPLC HPLC-UV/RI (Assay & Non-volatile Impurities) Sample->HPLC GCMS GC-MS (Volatile Impurities & ID) Sample->GCMS NMR NMR Spectroscopy (Structure, qNMR Assay, Enantiomeric Purity) Sample->NMR Data Integrated Data Analysis HPLC->Data GCMS->Data NMR->Data Report Comprehensive Purity Report Data->Report

Caption: Recommended orthogonal analytical workflow for purity assessment.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

HPLC is an excellent technique for separating and quantifying the target compound from non-volatile impurities like residual malic acid and the diester by-product.[6][7][8]

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation:

    • HPLC system with a UV detector (or Refractive Index detector if impurities lack a chromophore).

    • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reagents and Sample Preparation:

    • Mobile Phase: 0.1% Phosphoric Acid in Water (Solvent A) and Acetonitrile (Solvent B). Rationale: The acidic mobile phase suppresses the ionization of carboxylic acid groups, leading to better retention and peak shape for both the analyte and any acidic impurities.[9]

    • Sample Diluent: 50:50 Water:Acetonitrile.

    • Standard Preparation: Accurately weigh and dissolve ~10 mg of reference standard 2-Hydroxysuccinic Acid Methyl Ester in 10 mL of diluent.

    • Sample Preparation: Prepare the commercial sample at the same concentration as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection Wavelength: 210 nm. Rationale: This wavelength allows for the detection of the carboxylic acid and ester functional groups.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient from 5% to 60% B

      • 15-17 min: Hold at 60% B

      • 17-18 min: Return to 5% B

      • 18-25 min: Re-equilibration at 5% B

  • Data Analysis:

    • Calculate the % Area of the main peak and all impurity peaks. Use the reference standard to confirm the retention time of the main analyte and to perform quantitative analysis if impurity standards are available.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities.[10][11] For this analyte, it can detect residual methanol and confirm the identity of the main peak and volatile by-products through mass spectral data.

Experimental Protocol: GC-MS Analysis

  • Instrumentation:

    • GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

    • A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Sample Preparation:

    • Accurately dissolve ~5 mg of the sample in 1 mL of a suitable solvent like Dichloromethane or Ethyl Acetate. Derivatization is typically not required for the methyl ester, which is sufficiently volatile.[12]

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Oven Temperature Program:

      • Initial: 50 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Scan Range: 35-400 m/z.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify using peak area percent or by creating a calibration curve with standards.

NMR Spectroscopy: The Definitive Tool for Structure, Quantity, and Chirality

NMR spectroscopy is arguably the most powerful technique in this context, providing unequivocal structural information, an absolute measure of purity via qNMR, and a direct assessment of enantiomeric excess.[13][14][15]

Protocol 2.3.1: Purity and Structural Confirmation by ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis:

    • Confirm the structure of 2-Hydroxysuccinic Acid Methyl Ester by assigning all proton signals and their multiplicities.

    • Integrate all signals. The relative integrals should correspond to the number of protons in the molecule.

    • Look for small, unassigned peaks that may correspond to impurities identified by HPLC or GC-MS.

Protocol 2.3.2: Absolute Purity by Quantitative NMR (qNMR)

qNMR is a primary ratio method of measurement that determines purity without needing a specific reference standard for the analyte.[16]

  • Sample Preparation:

    • Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a vial.

    • Accurately weigh ~15 mg of the 2-Hydroxysuccinic Acid Methyl Ester sample into the same vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆). Rationale: The internal standard must have at least one sharp, well-resolved proton signal that does not overlap with any analyte signals.

  • Data Acquisition: Acquire a ¹H NMR spectrum ensuring full relaxation of all signals (e.g., using a long relaxation delay, D1, of 30 seconds).

  • Analysis: Calculate the purity using the following formula:

    • Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    • Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P = Purity of the standard.

Protocol 2.3.3: Enantiomeric Purity by Chiral NMR

To determine the enantiomeric excess (e.e.), a chiral environment must be induced to make the enantiomers diastereotopic, and thus distinguishable by NMR.[17][18]

  • Method: Use of a Chiral Derivatizing Agent (CDA) like (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).

  • Sample Preparation (Derivatization):

    • In a dry vial, dissolve ~5 mg of the methyl malate sample in 0.5 mL of dry pyridine-d₅.

    • Add a slight molar excess (~1.1 equivalents) of Mosher's acid chloride.

    • Allow the reaction to proceed to completion (monitor by TLC or NMR). The reaction forms diastereomeric Mosher's esters.

  • Data Acquisition: Acquire a ¹H or ¹⁹F NMR spectrum of the resulting solution.

  • Analysis:

    • Identify a well-resolved signal (often the methoxy or methyl ester protons) that is split into two distinct peaks, one for each diastereomer.

    • Integrate both peaks carefully. The ratio of the integrals directly corresponds to the ratio of the enantiomers.

    • Calculate Enantiomeric Excess (e.e. %): [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] * 100.

Comparative Data Analysis: A Hypothetical Case Study

To illustrate the practical application of this guide, we present hypothetical data from the analysis of 2-Hydroxysuccinic Acid Methyl Ester sourced from three different commercial suppliers.

Table 1: Comparison of Analytical Techniques for Purity Profiling

Technique Strengths Weaknesses Primary Application for Methyl Malate
HPLC-UV/RI Excellent for quantification of non-volatile impurities; robust and widely available.Requires reference standards for positive identification; may not detect all impurities.Quantifying residual malic acid and dimethyl malate.
GC-MS High sensitivity for volatile impurities; provides structural information from mass spectra.[11]Not suitable for non-volatile compounds; can cause thermal degradation.Identifying residual solvents and confirming volatile by-products.
NMR Provides unequivocal structure ID; absolute quantification (qNMR); premier method for enantiomeric purity.[13][18]Lower sensitivity than chromatographic methods; higher instrument cost.Definitive structure confirmation, absolute assay, and e.e. determination.

Table 2: Hypothetical Purity Analysis of Commercial Methyl Malate Samples

Parameter Method Supplier A Supplier B Supplier C
Appearance VisualWhite SolidWhite SolidOff-White Solid
Assay (Purity) qNMR99.2%99.8%97.5%
Residual Malic Acid HPLC0.45%<0.05%1.8%
Dimethyl Malate HPLC0.21%0.11%0.5%
Other Impurities GC-MS/HPLC0.14%<0.05%0.2%
Enantiomeric Excess (e.e.) Chiral NMR99.5%>99.9%98.0%
Overall Assessment -High PurityHighest Purity, suitable for all applications.Lower Purity, may require re-purification.

Conclusion

The comprehensive purity analysis of 2-Hydroxysuccinic Acid Methyl Ester is not a task for a single instrument but requires a thoughtful, multi-pronged strategy. By integrating the strengths of HPLC for non-volatile impurities, GC-MS for volatile components, and the definitive power of NMR for structure, absolute quantification, and stereochemical integrity, researchers can build a complete and trustworthy profile of their material. This orthogonal approach is essential for ensuring the quality and consistency of raw materials, which is the bedrock of reproducible research and the development of safe and effective pharmaceuticals. The methodologies and comparative framework presented here provide a robust system for validating the purity of commercial methyl malate from any source.

References

  • Google Patents. (n.d.). Preparation and purification method of high purity methyl 2-hydroxyisobutyrate for euv semiconductor process.
  • Labuta, J., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature Communications, 4, 2188. Retrieved from [Link]

  • MDPI. (n.d.). Comparison of Analytical Methods for Determining Methylesterification and Acetylation of Pectin. Retrieved from [Link]

  • Shimadzu. (2020). Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]

  • Agilent. (n.d.). GC/MS Analysis of Trace Fatty Acid Methyl Esters (FAME) in Jet Fuel Using Energy Institute Method IP585. Retrieved from [Link]

  • Pauli, G. F., et al. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Journal of Pharmaceutical and Biomedical Analysis, 187, 113344. Retrieved from [Link]

  • PubChem. (n.d.). Monomethyl maleate. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Retrieved from [Link]

  • Nacalai Tesque. (n.d.). Fatty Acid Analysis by HPLC. Retrieved from [Link]

  • LCGC International. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Retrieved from [Link]

  • CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]

  • ASEAN. (n.d.). Method for Identification and Determination of 5 Preservatives in Cosmetic Products by HPLC. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • Shimadzu. (n.d.). Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. Retrieved from [Link]

  • SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Rapid Enzymatic Method for Pectin Methyl Esters Determination. Retrieved from [Link]

  • Restek. (n.d.). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Retrieved from [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the 2‐ethyl‐3‐methylsuccinic acids via a stereospecific malonic ester alkylation. Retrieved from [Link]

  • Agilent. (n.d.). Analysis of Organic Acids in Aqueous Samples. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Maleic acid and its Impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). New chiral recognition reagents for the determination of absolute stereochemistry and enantiomeric purity by NMR. Retrieved from [Link]

  • CORE. (n.d.). Determination of parabens in human urine by liquid chromatography coupled with electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-Hydroxysuccinic Acid Methyl Ester. Retrieved from [Link]

  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl maleate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Biosynthesis of 2-hydroxyisobutyric acid (2-HIBA) from renewable carbon. Retrieved from [Link]

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Sources

Comparative

A Comparative Spectroscopic Guide to 2-Hydroxysuccinic Acid Methyl Ester and Its Analogs

For researchers, scientists, and professionals in drug development, the precise characterization of small organic molecules is a foundational pillar of successful research. Subtle structural variations can lead to signif...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of small organic molecules is a foundational pillar of successful research. Subtle structural variations can lead to significant differences in chemical reactivity, biological activity, and physical properties. This guide provides an in-depth spectroscopic comparison of 2-Hydroxysuccinic Acid Methyl Ester and a selection of structurally related compounds: succinic acid, methylsuccinic acid, 2-hydroxy-2-methylsuccinic acid, and dimethyl 2-hydroxysuccinate. By examining their respective Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we can elucidate the unique spectral fingerprints that arise from their distinct molecular architectures.

Introduction to the Analogs

The selection of these related compounds allows for a systematic evaluation of how the addition or modification of functional groups—hydroxyl, methyl, and ester moieties—influences the spectroscopic output. Understanding these correlations is paramount for unambiguous compound identification, purity assessment, and the interpretation of complex reaction mixtures.

digraph "Molecular_Structures" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_0" { label = "Target Compound"; style = "rounded"; bgcolor = "#F1F3F4"; "2-Hydroxysuccinic Acid Methyl Ester" [label="2-Hydroxysuccinic Acid\nMethyl Ester\n(C₅H₈O₅)"]; }

subgraph "cluster_1" { label = "Related Compounds"; style = "rounded"; bgcolor = "#F1F3F4"; "Succinic Acid" [label="Succinic Acid\n(C₄H₆O₄)"]; "Methylsuccinic Acid" [label="Methylsuccinic Acid\n(C₅H₈O₄)"]; "2-Hydroxy-2-methylsuccinic Acid" [label="2-Hydroxy-2-methylsuccinic Acid\n(C₅H₈O₅)"]; "Dimethyl 2-hydroxysuccinate" [label="Dimethyl 2-hydroxysuccinate\n(C₆H₁₀O₅)"]; }

"2-Hydroxysuccinic Acid Methyl Ester" -> "Succinic Acid" [label="Base structure"]; "2-Hydroxysuccinic Acid Methyl Ester" -> "Methylsuccinic Acid" [label="Isomer"]; "2-Hydroxysuccinic Acid Methyl Ester" -> "2-Hydroxy-2-methylsuccinic Acid" [label="Structural Variant"]; "2-Hydroxysuccinic Acid Methyl Ester" -> "Dimethyl 2-hydroxysuccinate" [label="Esterification Variant"]; }

Figure 1: Structural relationships of the compared compounds.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful technique for identifying the presence of specific functional groups within a molecule, as different bonds vibrate at characteristic frequencies upon absorbing infrared radiation. The key vibrational modes to consider in this series of compounds are the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carbonyls (ester and carboxylic acid), and the C-H stretches of the alkyl backbone.

A broad O-H stretching band, typically observed between 2500 and 3300 cm⁻¹, is a hallmark of hydrogen-bonded carboxylic acids[1]. The hydroxyl group of an alcohol also presents a broad O-H stretch, usually in the 3200-3600 cm⁻¹ region. The carbonyl (C=O) stretching frequency is highly informative, with carboxylic acids typically showing a strong absorption around 1700-1725 cm⁻¹ and esters absorbing at a slightly higher frequency, around 1735-1750 cm⁻¹[2].

CompoundKey IR Absorptions (cm⁻¹)Interpretation
2-Hydroxysuccinic Acid Methyl Ester ~3400 (broad, O-H), ~2950 (C-H), ~1740 (C=O, ester), ~1715 (C=O, acid)Presence of hydroxyl, ester, and carboxylic acid functional groups.
Succinic Acid ~3000-2500 (very broad, O-H), ~2950 (C-H), ~1700 (C=O)Characteristic very broad O-H of a dimeric carboxylic acid.
Methylsuccinic Acid ~3000-2500 (very broad, O-H), ~2980, 2940 (C-H), ~1710 (C=O)Similar to succinic acid, with additional C-H stretching from the methyl group.
2-Hydroxy-2-methylsuccinic Acid ~3450 (broad, O-H), ~3000-2500 (broad, O-H), ~2980 (C-H), ~1715 (C=O)Overlapping O-H bands from the hydroxyl and carboxylic acid groups.
Dimethyl 2-hydroxysuccinate ~3450 (broad, O-H), ~2960 (C-H), ~1740 (C=O)Absence of the broad carboxylic acid O-H band; strong ester C=O absorption.

Experimental Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.

  • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.

  • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Clean the ATR crystal thoroughly after the measurement.

digraph "FTIR_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Start" [label="Start", shape=ellipse, fillcolor="#34A853"]; "Clean_Crystal" [label="Clean ATR Crystal"]; "Background_Scan" [label="Record Background Spectrum"]; "Apply_Sample" [label="Apply Sample to Crystal"]; "Acquire_Spectrum" [label="Acquire Sample Spectrum"]; "Clean_Up" [label="Clean Crystal Post-Analysis"]; "End" [label="End", shape=ellipse, fillcolor="#EA4335"];

"Start" -> "Clean_Crystal"; "Clean_Crystal" -> "Background_Scan"; "Background_Scan" -> "Apply_Sample"; "Apply_Sample" -> "Acquire_Spectrum"; "Acquire_Spectrum" -> "Clean_Up"; "Clean_Up" -> "End"; }

Figure 2: General workflow for ATR-FTIR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C[3]. Chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of a nucleus, while spin-spin coupling provides information about adjacent nuclei.

¹H NMR Spectroscopy

In the context of our target compounds, key proton signals to observe include those of the methoxy group of the ester, the protons on the carbon backbone, and the acidic proton of the carboxylic acid. The acidic proton is often broad and can exchange with deuterium in deuterated solvents containing D₂O, leading to its disappearance from the spectrum[3].

CompoundKey ¹H NMR Signals (δ, ppm)Interpretation
2-Hydroxysuccinic Acid Methyl Ester ~4.4 (1H, dd), ~3.7 (3H, s), ~2.8 (2H, m), ~12 (1H, broad s)Doublet of doublets for the proton on the hydroxyl-bearing carbon, singlet for the methyl ester protons, multiplet for the methylene protons, and a downfield signal for the carboxylic acid proton.
Succinic Acid ~2.6 (4H, s), ~12 (2H, broad s)A single peak for the four equivalent methylene protons and a downfield signal for the two equivalent carboxylic acid protons[4].
Methylsuccinic Acid ~2.9 (1H, m), ~2.6 (2H, m), ~1.2 (3H, d), ~12 (2H, broad s)Complex multiplets for the backbone protons due to chirality, a doublet for the methyl group protons, and downfield carboxylic acid proton signals[5][6].
2-Hydroxy-2-methylsuccinic Acid ~2.8 (2H, s), ~1.4 (3H, s), ~12 (2H, broad s)A singlet for the methylene protons, a singlet for the methyl protons, and downfield carboxylic acid proton signals.
Dimethyl 2-hydroxysuccinate ~4.4 (1H, dd), ~3.75 (3H, s), ~3.70 (3H, s), ~2.8 (2H, m)Two distinct singlets for the non-equivalent methyl ester protons, a doublet of doublets for the proton on the hydroxyl-bearing carbon, and a multiplet for the methylene protons.
¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Key signals include those from the carbonyl carbons of the ester and carboxylic acid, the carbon bearing the hydroxyl group, and the aliphatic carbons.

CompoundKey ¹³C NMR Signals (δ, ppm)Interpretation
2-Hydroxysuccinic Acid Methyl Ester ~175 (C=O, acid), ~172 (C=O, ester), ~67 (C-OH), ~52 (O-CH₃), ~38 (CH₂)Distinct carbonyl signals for the acid and ester, a downfield signal for the carbon attached to the hydroxyl group, and signals for the methoxy and methylene carbons.
Succinic Acid ~177 (C=O), ~33 (CH₂)Two signals corresponding to the equivalent carbonyl and methylene carbons.
Methylsuccinic Acid ~178 (C=O), ~175 (C=O), ~41 (CH), ~38 (CH₂), ~17 (CH₃)Non-equivalent carbonyl carbons due to the methyl substituent, and distinct signals for the methine, methylene, and methyl carbons[7].
2-Hydroxy-2-methylsuccinic Acid ~177 (C=O), ~175 (C=O), ~72 (C-OH), ~42 (CH₂), ~25 (CH₃)Non-equivalent carbonyls, a downfield signal for the quaternary carbon bearing the hydroxyl group, and signals for the methylene and methyl carbons.
Dimethyl 2-hydroxysuccinate ~173 (C=O), ~171 (C=O), ~67 (C-OH), ~53 (O-CH₃), ~52 (O-CH₃), ~38 (CH₂)Two distinct carbonyl signals and two distinct methoxy signals due to their different chemical environments.

Experimental Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-20 mg of the analyte in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS).

digraph "NMR_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Start" [label="Start", shape=ellipse, fillcolor="#34A853"]; "Sample_Prep" [label="Dissolve Sample in\nDeuterated Solvent"]; "Instrument_Setup" [label="Tune and Shim\nSpectrometer"]; "Acquire_1H" [label="Acquire ¹H Spectrum"]; "Acquire_13C" [label="Acquire ¹³C Spectrum"]; "Process_Data" [label="Process and Reference\nSpectra"]; "End" [label="End", shape=ellipse, fillcolor="#EA4335"];

"Start" -> "Sample_Prep"; "Sample_Prep" -> "Instrument_Setup"; "Instrument_Setup" -> "Acquire_1H"; "Acquire_1H" -> "Acquire_13C"; "Acquire_13C" -> "Process_Data"; "Process_Data" -> "End"; }

Figure 3: General workflow for NMR spectroscopy.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) is a common "hard" ionization technique that causes extensive fragmentation of the molecule, providing a characteristic fragmentation pattern that can be used for structural elucidation[5]. The molecular ion peak (M⁺), if observed, provides the molecular weight of the compound.

The fragmentation of these dicarboxylic acids and their esters often involves the loss of small, stable neutral molecules such as water (H₂O), carbon monoxide (CO), carbon dioxide (CO₂), and methoxy radicals (•OCH₃).

CompoundMolecular WeightKey Mass Spectral Fragments (m/z)Interpretation
2-Hydroxysuccinic Acid Methyl Ester 148.11148 (M⁺), 131 (M-OH)⁺, 117 (M-OCH₃)⁺, 103 (M-COOH)⁺, 89, 71, 59Fragmentation can occur via loss of the hydroxyl group, methoxy group, or the entire carboxyl group.
Succinic Acid 118.09118 (M⁺), 100 (M-H₂O)⁺, 74 (M-CO₂)⁺, 73, 55, 45Loss of water and carbon dioxide are characteristic fragmentation pathways for dicarboxylic acids.
Methylsuccinic Acid 132.12132 (M⁺), 115 (M-OH)⁺, 88 (M-CO₂)⁺, 87, 69, 59Fragmentation patterns are influenced by the presence of the methyl group, leading to characteristic fragment ions[8].
2-Hydroxy-2-methylsuccinic Acid 148.11130 (M-H₂O)⁺, 102 (M-HCOOH)⁺, 85, 59Loss of water is a prominent fragmentation pathway due to the presence of the hydroxyl group.
Dimethyl 2-hydroxysuccinate 162.14131 (M-OCH₃)⁺, 103 (M-COOCH₃)⁺, 71, 59Fragmentation is dominated by the loss of the methoxy and carbomethoxy groups.

Experimental Protocol for Electron Ionization-Mass Spectrometry (EI-MS):

  • Sample Introduction: Introduce a small amount of the volatile sample into the ion source, typically via a direct insertion probe or through a gas chromatograph (GC) for separation of mixtures.

  • Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation[9].

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio to generate the mass spectrum.

digraph "EI_MS_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Start" [label="Start", shape=ellipse, fillcolor="#34A853"]; "Sample_Intro" [label="Introduce Sample into\nIon Source"]; "Ionization" [label="Electron Ionization (70 eV)"]; "Mass_Analysis" [label="Separate Ions by m/z"]; "Detection" [label="Detect Ions and Generate\nMass Spectrum"]; "End" [label="End", shape=ellipse, fillcolor="#EA4335"];

"Start" -> "Sample_Intro"; "Sample_Intro" -> "Ionization"; "Ionization" -> "Mass_Analysis"; "Mass_Analysis" -> "Detection"; "Detection" -> "End"; }

Figure 4: General workflow for EI-Mass Spectrometry.

Conclusion

The spectroscopic techniques of IR, NMR, and MS provide a powerful and complementary suite of tools for the unambiguous identification and structural elucidation of 2-Hydroxysuccinic Acid Methyl Ester and its related analogs. By systematically analyzing the characteristic spectral features, researchers can confidently differentiate between these closely related compounds. This guide serves as a foundational reference for scientists and professionals in drug development, enabling more precise and efficient characterization of small molecule entities.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10349, Methylsuccinic acid. Retrieved from [Link].

  • Master Organic Chemistry (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link].

  • Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6950476, (S)-(-)-Methylsuccinic Acid. Retrieved from [Link].

  • Wikipedia (n.d.). 2-Methylsuccinic acid. Retrieved from [Link].

  • Reusch, W. (2013). NMR Spectroscopy. Michigan State University Department of Chemistry. Retrieved from [Link].

  • Chemistry LibreTexts (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link].

  • Springer Nature Experiments (n.d.). NMR Protocols and Methods. Retrieved from [Link].

  • Bruker (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link].

  • Chemistry LibreTexts (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link].

  • eGyanKosh (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Retrieved from [Link].

  • Chemistry LibreTexts (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link].

  • ChemConnections (n.d.). 13C NMR Spectroscopy. Retrieved from [Link].

  • Bitesize Bio (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Retrieved from [Link].

  • TA Instruments (n.d.). Simultaneous Mass Spectrometry and Fourier Transform Infrared Spectrometry of Off-Gases from a Thermogravimetric Analyzer. Retrieved from [Link].

  • University of Missouri-St. Louis (n.d.). fourier transform infrared spectroscopy. Retrieved from [Link].

  • Redalyc (2021). Chemical, spectroscopic characterization, molecular modeling and antibacterial activity assays of a silver (I) complex with succinic acid. Revista de la Sociedad Química de México, 65(2), 224-234. Retrieved from [Link].

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